tert-Butyl 5-bromopentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIIUHJHUZDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88987-42-2 | |
| Record name | tert-butyl 5-bromopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-Bromovalerate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 5-bromovalerate is a bifunctional aliphatic ester of significant interest in synthetic organic chemistry and medicinal chemistry. Possessing both a nucleophilically susceptible alkyl bromide and a sterically hindered tert-butyl ester, this compound serves as a valuable building block and linker molecule. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions but readily removable under acidic treatment. The terminal bromide allows for a range of synthetic transformations, most notably alkylation of nucleophiles. These characteristics make it a key intermediate in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) and advanced chemical probes such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, spectroscopic data, detailed synthesis protocols, and key applications in modern drug discovery.
Chemical and Physical Properties
tert-Butyl 5-bromovalerate is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 88987-42-2 | [1][2] |
| Molecular Formula | C₉H₁₇BrO₂ | [2] |
| Molecular Weight | 237.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~1.223 g/cm³ (Predicted) | [2] |
| Boiling Point | 93 °C at 1.6 Torr | [2] |
| Flash Point | 126 °C | [3] |
| Solubility | Very slightly soluble in water. Soluble in common organic solvents. | |
| Purity | >97.0% (GC) is commercially available. | [3] |
| Storage | Sealed in a dry, cool, and dark place. | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of tert-butyl 5-bromovalerate. The expected data from key analytical techniques are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm) in a CDCl₃ solvent are detailed below.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃ )₃ | ~1.45 | Singlet (s) | 9H |
| -CH₂-CH₂Br | ~1.92 | Quintet (p) | 2H |
| CH₂ -COO- | ~2.25 | Triplet (t) | 2H |
| -CH₂ -Br | ~3.41 | Triplet (t) | 2H |
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28.1 |
| -CH₂ -CH₂Br | ~32.0 |
| -CH₂ -COO- | ~33.5 |
| -CH₂-CH₂ -Br | ~35.0 |
| -C (CH₃)₃ | ~80.5 |
| -C =O | ~172.5 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Intensity |
| ~2975-2860 | C-H (Aliphatic) Stretch | Medium |
| ~1730 | C=O (Ester) Stretch | Strong |
| ~1367 | C-H (t-Butyl) Bend | Medium |
| ~1150 | C-O (Ester) Stretch | Strong |
| ~650-550 | C-Br Stretch | Medium |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of tert-butyl 5-bromovalerate will show a molecular ion peak [M]⁺, but it is often weak. The most prominent peak is typically due to the loss of the tert-butyl group, resulting in a stable carbocation at m/z 57. The presence of bromine is indicated by the characteristic M+2 isotope pattern for bromine-containing fragments.
| m/z Value | Proposed Fragment | Notes |
| 236/238 | [C₉H₁₇BrO₂]⁺ (M⁺) | Molecular ion peak, showing the Br isotope pattern (¹⁹Br/⁸¹Br). |
| 181/183 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 157 | [M - Br]⁺ | Loss of the bromine atom. |
| 57 | [C₄H₉]⁺ | Base peak, corresponding to the tert-butyl cation. |
Experimental Protocols
Synthesis of tert-Butyl 5-Bromovalerate
This protocol describes the synthesis via esterification of 5-bromovaleric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of tert-butyl 5-bromovalerate.
Materials:
-
5-Bromovaleric acid (1.0 eq, 27.62 mmol, 5.0 g)
-
tert-Butanol (6.0 eq, 165.75 mmol, 15.8 mL)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 33.15 mmol, 6.83 g)
-
4-(Dimethylamino)pyridine (DMAP) (0.5 eq, 13.75 mmol, 1.68 g)
-
Anhydrous Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel, Hexane, Ethyl Acetate
Procedure:
-
Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath with stirring.
-
Sequentially add DMAP (1.68 g, 13.75 mmol) and DCC (6.83 g, 33.15 mmol) to the cooled solution.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Add tert-butanol (15.8 ml, 165.75 mmol) to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Upon completion, dilute the reaction mixture with DCM. A white precipitate (dicyclohexylurea, DCU) will be present.
-
Filter off the DCU precipitate and wash the filtrate sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate (e.g., 1% ethyl acetate in hexane) gradient to yield pure tert-butyl 5-bromovalerate as a light yellow liquid.[2]
Application Protocol: N-Alkylation for PROTAC Linker Synthesis
This protocol demonstrates the use of tert-butyl 5-bromovalerate as an electrophile in a nucleophilic substitution reaction with a secondary amine, a key step in constructing linkers for PROTACs.
Workflow Diagram:
Caption: Workflow for N-alkylation using tert-butyl 5-bromovalerate.
Materials:
-
Starting Amine (e.g., a piperazine-containing fragment) (1.0 eq)
-
tert-Butyl 5-bromovalerate (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Acetonitrile (MeCN)
-
Ethyl Acetate and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel, Dichloromethane, Methanol
Procedure:
-
To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).
-
Add tert-butyl 5-bromovalerate (1.5 eq) to the suspension.
-
Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.
-
Monitor the reaction for the consumption of the starting amine using a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash thoroughly with brine to remove inorganic salts and excess solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford the desired N-alkylated product.
Applications in Drug Development
The dual functionality of tert-butyl 5-bromovalerate makes it a highly strategic component in the synthesis of modern therapeutics.
Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into proximity, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.
tert-Butyl 5-bromovalerate is an ideal precursor for the flexible, aliphatic linkers frequently used in PROTAC design. The alkyl bromide provides a reactive handle for attachment to one of the ligands (often via N- or O-alkylation), while the tert-butyl ester serves as a stable protecting group. After the linker is attached, the ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid, which is then activated (e.g., with HATU) and coupled to the second ligand to complete the PROTAC synthesis.
General Synthetic Intermediate
Beyond PROTACs, the compound is a versatile C5 building block. The bromide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions) to introduce diverse functionalities. The tert-butyl ester protects the carboxylic acid from reduction, organometallic reagents, and other transformations, allowing for selective manipulation of the bromide-terminated end of the molecule.
Safety and Handling
tert-Butyl 5-bromovalerate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
Conclusion
tert-Butyl 5-bromovalerate is a foundational reagent for the modern medicinal chemist. Its predictable reactivity and the orthogonal nature of its two functional groups provide a reliable platform for the construction of complex molecular architectures. Its role as a linker precursor in the rapidly expanding field of targeted protein degradation with PROTACs highlights its importance and ensures its continued relevance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a technical foundation for its effective use in the research and drug development laboratory.
References
In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate (CAS 88987-42-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 5-bromopentanoate (CAS 88987-42-2), a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and development use.
Chemical and Physical Properties
This compound, also known as tert-butyl 5-bromovalerate, is a bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. This structure makes it an excellent alkylating agent where the carboxylic acid is protected, allowing for selective reactions at the bromine-bearing carbon.[1][2] The tert-butyl ester group can be readily removed under acidic conditions when the carboxylic acid functionality is required for subsequent transformations.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 88987-42-2 | |
| Molecular Formula | C₉H₁₇BrO₂ | |
| Molecular Weight | 237.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | tert-Butyl 5-bromovalerate, 5-Bromopentanoic acid tert-butyl ester | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 93 °C @ 1.6 Torr | [1] |
| Density | ~1.223 g/cm³ | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br | |
| ~2.25 | Triplet | 2H | -C(=O)-CH₂- | |
| ~1.89 | Multiplet | 2H | -CH₂-CH₂-Br | |
| ~1.70 | Multiplet | 2H | -C(=O)-CH₂-CH₂- | |
| 1.45 | Singlet | 9H | -C(CH₃)₃ | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| ~172.0 | C=O | |||
| ~80.5 | -C(CH₃)₃ | |||
| ~35.0 | -C(=O)-CH₂- | |||
| ~33.0 | -CH₂-Br | |||
| ~32.0 | -CH₂-CH₂-Br | |||
| ~28.0 | -C(CH₃)₃ | |||
| ~23.0 | -C(=O)-CH₂-CH₂- |
Note: Predicted chemical shifts based on standard values. Actual values may vary slightly.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Value | Interpretation |
| IR (cm⁻¹) | ~2970 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) | |
| ~1150 | C-O stretch (ester) | |
| ~650 | C-Br stretch | |
| Mass Spec. (m/z) | 181/183 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |
| 157 | [M - Br]⁺ | |
| 57 | [C₄H₉]⁺ (tert-butyl cation) - Often the base peak.[3] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromovaleric acid with tert-butanol.
Experimental Protocol: DCC/DMAP Mediated Esterification
This protocol is adapted from established literature procedures.[1]
Reagents:
-
5-Bromovaleric acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) followed by dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq).
-
After stirring for approximately 30 minutes, add tert-butanol (1.5-2.0 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to yield pure this compound as a colorless to light yellow liquid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in multi-step organic syntheses.
Synthesis of Haptens for Immunoassays
This compound is used as a reactant in the synthesis of haptens for the production of monoclonal antibodies.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The pentanoate chain acts as a linker to attach the hapten to the carrier protein. This is a crucial step in the development of enzyme-linked immunosorbent assays (ELISAs), for example, for the detection of pesticides like pyraclostrobin.[1]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to introduce a linker onto the solid support resin. The bromo-functional end can react with a nucleophilic group on the resin, and after deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to the first amino acid of the peptide chain. This allows for the synthesis of custom peptides with a flexible linker.
SPPS Workflow Using a Linker Derived from this compound
The following diagram illustrates a general workflow for solid-phase peptide synthesis where a resin is first functionalized with a linker derived from this compound.
References
An In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate: A Versatile Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromopentanoate is a bifunctional chemical compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive bromine atom and a protected carboxylic acid, makes it an invaluable building block, particularly as a flexible linker in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a special focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, also known by its synonyms tert-butyl 5-bromovalerate and 5-bromopentanoic acid tert-butyl ester, is a colorless to light yellow liquid.[1] Its chemical structure consists of a five-carbon pentanoate backbone, with a bromine atom at the 5-position and a tert-butyl ester protecting the carboxyl group.
The presence of the terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for its conjugation to various molecular scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a carboxyl functional group for further chemical modification, such as amide bond formation.[2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 88987-42-2 | [3] |
| Molecular Formula | C₉H₁₇BrO₂ | [3] |
| Molecular Weight | 237.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 93 °C at 1.6 Torr | [4] |
| Density | ~1.223 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the esterification of 5-bromovaleric acid with tert-butanol.
Experimental Protocol: Synthesis via DCC/DMAP Coupling
This protocol describes the synthesis of this compound from 5-bromovaleric acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
5-Bromovaleric acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
To the cooled solution, add DMAP (0.1-0.5 eq) followed by the slow addition of DCC (1.1-1.2 eq).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add tert-butanol (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Application in Drug Development: A Key Linker for PROTACs
This compound is a widely used linker precursor in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.
PROTAC Signaling Pathway
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Synthesis of a PROTAC using a Bromo-Linker
The following diagram outlines a general experimental workflow for the synthesis of a PROTAC using an amine-functionalized E3 ligase ligand and a target protein ligand, with this compound as the linker precursor.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H17BrO2 | CID 545791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Functional Groups of Tert-butyl 5-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 5-bromopentanoate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates two key functional groups: a primary alkyl bromide and a tert-butyl ester. This combination allows for a range of orthogonal chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, detailing the characteristic reactions of its functional groups, and presents experimental protocols for its synthesis and subsequent transformations.
Core Functional Groups and Their Reactivity
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the primary alkyl bromide and the tert-butyl ester.
-
Primary Alkyl Bromide: The bromine atom is situated at the terminus of a five-carbon chain, rendering this site susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This makes the molecule an effective five-carbon electrophile for the introduction of a variety of functionalities.
-
Tert-butyl Ester: The ester group is sterically hindered by the bulky tert-butyl group. This steric hindrance confers stability against many nucleophilic and basic conditions that might otherwise cleave a less hindered ester. However, the ester can be readily cleaved under acidic conditions, liberating the corresponding carboxylic acid. This protecting group nature allows for selective reactions at the alkyl bromide terminus without affecting the carboxylic acid moiety.
The logical relationship between the structure and its primary reaction pathways is illustrated below.
Caption: Functional groups of this compound and their primary reaction pathways.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromovaleric acid with tert-butanol.
Experimental Protocol: Esterification of 5-Bromovaleric Acid
This procedure utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme:
Caption: Synthesis of this compound via DCC/DMAP-mediated esterification.
Procedure:
-
5-Bromovaleric acid (5 g, 27.62 mmol) is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled in an ice bath.
-
N,N'-dimethylaminopyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) are added sequentially.[1]
-
After stirring for 30 minutes, tert-butanol (15.8 ml, 165.75 mmol) is added to the mixture.[1]
-
The reaction is stirred at room temperature overnight.[1]
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine.[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography (eluent: 1% ethyl acetate in hexane) to yield pure this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 62.6% | [1] |
| Product Appearance | Light yellow liquid | [1] |
Reactions of the Alkyl Bromide Functional Group
The primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The tert-butyl ester group is generally stable under the conditions used for these transformations.
Nucleophilic Substitution with Amines
Reaction with primary or secondary amines provides access to N-substituted 5-aminopentanoate derivatives, which are valuable intermediates in the synthesis of various biologically active molecules.
General Reaction Scheme:
Caption: General scheme for the reaction of this compound with amines.
Nucleophilic Substitution with Azide
The reaction with sodium azide is a common method for introducing an azide group, which can be further transformed, for example, via reduction to a primary amine or through click chemistry.
Experimental Protocol: Synthesis of Tert-butyl 5-azidopentanoate
Procedure:
-
To a solution of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium azide.
-
Heat the reaction mixture to facilitate the substitution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Nucleophilic Substitution with Cyanide
The introduction of a nitrile group via reaction with a cyanide salt, such as sodium or potassium cyanide, provides a versatile handle for further synthetic manipulations, including hydrolysis to a carboxylic acid or reduction to an amine.
Experimental Protocol: Synthesis of Tert-butyl 5-cyanopentanoate
Procedure:
-
Dissolve this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic extracts, dry, and evaporate the solvent to obtain the crude product.
-
Purify by distillation or column chromatography.
Williamson Ether Synthesis
This compound can be used to alkylate phenols or alkoxides to form the corresponding ethers.
General Reaction Scheme:
Caption: Williamson ether synthesis using this compound.
Quantitative Data Summary for Nucleophilic Substitution Reactions:
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| General Amines | R1R2NH, Base, Solvent | Tert-butyl 5-(dialkylamino)pentanoate | - | General Reaction |
| Sodium Azide | NaN3, DMF | Tert-butyl 5-azidopentanoate | - | General Reaction |
| Sodium Cyanide | NaCN, DMSO/DMF | Tert-butyl 5-cyanopentanoate | - | General Reaction |
| General Alkoxides | R-O- Na+, Solvent | Tert-butyl 5-(alkoxy)pentanoate | - | General Reaction |
Reactions of the Tert-butyl Ester Functional Group
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved under acidic conditions.
Acid-Catalyzed Hydrolysis
Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, efficiently cleaves the tert-butyl group to yield the corresponding carboxylic acid.
General Reaction Scheme:
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Experimental Protocol: Hydrolysis of the Tert-butyl Ester
Procedure:
-
Dissolve the tert-butyl ester derivative in a suitable solvent, such as dichloromethane.
-
Add a strong acid, for example, trifluoroacetic acid, to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting carboxylic acid can often be used in the next step without further purification.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker and building block in the synthesis of pharmaceutical compounds. It can be used to introduce a five-carbon spacer with a terminal carboxylic acid (after deprotection) or other functionalities. For instance, it is a reactant used in the synthetic preparation of haptens for the production of monoclonal antibodies for pyraclostrobin ELISA.[1] The resulting 5-aminopentanoic acid derivatives are also important intermediates in pharmaceutical research.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. The differential reactivity of its primary alkyl bromide and tert-butyl ester functional groups allows for a wide range of selective transformations. The alkyl bromide is readily displaced by a variety of nucleophiles, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be easily deprotected under acidic conditions. This predictable reactivity profile, combined with its commercial availability, ensures its continued importance in the fields of medicinal chemistry and materials science.
References
Synthesis of tert-Butyl 5-Bromopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for tert-butyl 5-bromopentanoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data, and characterization analysis.
Introduction
This compound, also known as tert-butyl 5-bromovalerate, is a valuable bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester protected carboxylic acid.[1][2] The bromine serves as a versatile handle for nucleophilic substitution, while the sterically hindered tert-butyl ester group provides robust protection of the carboxylic acid functionality, which can be readily removed under acidic conditions. These characteristics make it an important building block in the synthesis of more complex molecules. This guide will focus on the most common and reliable methods for its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 88987-42-2 |
| Molecular Formula | C₉H₁₇BrO₂ |
| Molecular Weight | 237.13 g/mol |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 93 °C @ 1.6 Torr |
| Density | ~1.223 g/cm³ |
Synthesis Pathways
Two primary synthesis routes for this compound are detailed below. The first is a direct esterification of 5-bromopentanoic acid, and the second is a two-step approach starting from δ-valerolactone.
Pathway 1: Esterification of 5-Bromopentanoic Acid
The most commonly reported method for the synthesis of this compound is the direct esterification of 5-bromopentanoic acid with tert-butanol.[2] This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme:
Caption: Esterification of 5-bromopentanoic acid.
Experimental Protocol:
A detailed experimental protocol for this pathway is as follows:
-
Reaction Setup: 5-Bromopentanoic acid (5 g, 27.62 mmol) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled in an ice bath with stirring.[2]
-
Addition of Reagents: To the cooled solution, 4-(dimethylamino)pyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) are added sequentially.[2]
-
Addition of tert-Butanol: After stirring for 30 minutes, tert-butanol (15.8 ml, 165.75 mmol) is added to the reaction mixture.[2]
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight.[2]
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (1%) eluent to yield pure this compound.[2]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 5-Bromopentanoic Acid | 181.03 | 5 | 27.62 |
| tert-Butanol | 74.12 | 12.29 | 165.75 |
| DCC | 206.33 | 6.83 | 33.15 |
| DMAP | 122.17 | 1.68 | 13.75 |
| Product | 237.13 | 4.1 | 17.29 |
| Yield | 62.6% [2] |
Pathway 2: From δ-Valerolactone
An alternative route begins with the ring-opening of δ-valerolactone to form 5-bromopentanoic acid, which is then esterified as described in Pathway 1.
Reaction Scheme:
Caption: Two-step synthesis from δ-valerolactone.
Experimental Protocol:
This pathway involves two distinct experimental stages:
Step 1: Synthesis of 5-Bromopentanoic Acid from δ-Valerolactone
-
Reaction Setup: In a reaction vessel, δ-valerolactone is treated with hydrobromic acid (HBr).
-
Reaction: The mixture is heated to facilitate the ring-opening of the lactone and the formation of 5-bromopentanoic acid.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-bromopentanoic acid, which can be purified by distillation or crystallization.
Step 2: Esterification of 5-Bromopentanoic Acid
The 5-bromopentanoic acid obtained from Step 1 is then subjected to the esterification protocol detailed in Pathway 1.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.41 | Triplet | 2H | -CH₂-Br | |
| ~2.26 | Triplet | 2H | -CH₂-COO- | |
| ~1.89 | Multiplet | 2H | -CH₂-CH₂Br | |
| ~1.72 | Multiplet | 2H | -CH₂-CH₂COO- | |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O | |
| ~80.5 | -C(CH₃)₃ | |
| ~35.0 | -CH₂-COO- | |
| ~33.0 | -CH₂-Br | |
| ~32.5 | -CH₂-CH₂Br | |
| ~28.0 | -C(CH₃)₃ | |
| ~24.0 | -CH₂-CH₂COO- |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS):
| m/z | Relative Intensity | Possible Fragment |
| 237/239 | Low | [M]⁺ (isotopic pattern for Br) |
| 181/183 | Medium | [M - C₄H₈]⁺ |
| 157 | High | [M - Br]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Conclusion
This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental procedures and comprehensive characterization data. The esterification of 5-bromopentanoic acid represents the most direct and well-documented method. The alternative pathway starting from δ-valerolactone offers flexibility in starting material selection. The provided data will be of significant value to researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reliable preparation of this important chemical intermediate.
References
Key Literature for tert-Butyl 5-Bromopentanoate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-bromopentanoate is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a terminal alkyl bromide, which is susceptible to nucleophilic substitution, and a tert-butyl ester, a sterically hindered protecting group for the carboxylic acid functionality. This unique combination allows for the selective modification of the alkyl chain, followed by the deprotection of the ester to reveal the carboxylic acid, making it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides an in-depth overview of the key literature surrounding this compound, focusing on its synthesis, reactivity, and applications, with a particular emphasis on experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in research. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇BrO₂ | [1] |
| Molecular Weight | 237.13 g/mol | [1] |
| CAS Number | 88987-42-2 | [1] |
| Boiling Point | 93 °C @ 1.6 Torr | [2][3] |
| Density | ~1.223 g/cm³ | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Description |
| ¹³C NMR | Data available in spectral databases. |
| GC-MS | NIST Number: 193239. Top m/z peaks: 57, 56, 41. |
| IR Spectra | Vapor phase IR spectra are available. |
Table 2: Spectroscopic Data for this compound [1]
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the esterification of 5-bromovaleric acid with tert-butanol.
Experimental Protocol: Esterification of 5-Bromovaleric Acid[2]
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of tert-Butyl 5-Bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of tert-butyl 5-bromopentanoate, an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a terminal alkyl bromide, which is amenable to nucleophilic substitution, and a tert-butyl ester protecting group, which allows for selective reactions at other positions of the molecule.[1]
Chemical Profile and Properties
| Property | Value | Reference |
| CAS Number | 88987-42-2 | [1][2] |
| Molecular Formula | C₉H₁₇BrO₂ | [2][3] |
| Molecular Weight | 237.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][4][5] |
| Boiling Point | 93 °C @ 1.6 Torr | [1][5] |
| Density | ~1.223 g/cm³ | [1][5] |
| Storage | Sealed in a dry place at room temperature | [3] |
Experimental Protocol: Esterification of 5-Bromovaleric Acid
This protocol details the synthesis of this compound via the esterification of 5-bromovaleric acid with tert-butanol, facilitated by dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromovaleric acid | 181.03 | 5 g | 27.62 |
| tert-Butanol | 74.12 | 15.8 mL | 165.75 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.83 g | 33.15 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.68 g | 13.75 |
| Dichloromethane (DCM), anhydrous | - | Sufficient quantity | - |
| Water | - | Sufficient quantity | - |
| Brine | - | Sufficient quantity | - |
| Anhydrous sodium sulfate | - | Sufficient quantity | - |
| Silica gel | - | Sufficient quantity | - |
| Hexane | - | Sufficient quantity | - |
| Ethyl acetate | - | Sufficient quantity | - |
Step-by-Step Procedure
-
Reaction Setup: Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM) in a round-bottom flask.[4]
-
Cooling: Cool the solution in an ice bath with stirring.[4]
-
Reagent Addition: Sequentially add N,N'-dimethylaminopyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) to the cooled solution.[4]
-
Initial Reaction: Stir the mixture for 30 minutes in the ice bath.[4]
-
Addition of Alcohol: Add tert-butanol (15.8 ml, 165.75 mmol) to the reaction mixture.[4]
-
Overnight Reaction: Remove the ice bath and stir the reaction solution at room temperature overnight.[4]
-
Workup - Dilution and Washing: After the reaction is complete, dilute the mixture with dichloromethane.[4] Wash the organic layer sequentially with water and brine.[4]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then remove the solvent by evaporation under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (1%) mixture as the eluent.[4]
-
Final Product: The purified product, this compound, is obtained as a light yellow liquid (4.1 g, 62.6% yield).[4]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound is considered an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Harmful if swallowed.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[3] Avoid inhaling vapors and keep away from ignition sources.[3]
References
Application Notes and Protocols for the Alkylation of Substrates with tert-Butyl 5-Bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of tert-butyl 5-bromopentanoate as an alkylating agent for a variety of nucleophilic substrates, including amines, phenols, thiols, and carbanions. This reagent is a valuable building block in organic synthesis, particularly in the construction of complex molecules and intermediates for drug discovery, due to its bifunctional nature. The presence of a terminal primary bromide allows for facile nucleophilic substitution, while the tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid functionality.
General Reaction Pathway
The alkylation reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:-) attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Caption: General workflow for the alkylation of nucleophiles using this compound.
Alkylation of Various Substrates: Data Summary
The following table summarizes typical reaction conditions and yields for the alkylation of different classes of nucleophiles with this compound. These are representative examples and may require optimization for specific substrates.
| Nucleophile Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitrogen | Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 16 | 80-90 | |
| Oxygen | Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Sulfur | Thiophenol | K₂CO₃ | DMF | 25 | 4 | 90-98 |
| Carbon | Diethyl malonate | NaH | THF | 65 (reflux) | 12 | 70-80 |
Experimental Protocols
Protocol 1: N-Alkylation of Amines (e.g., Aniline)
This protocol describes a general procedure for the N-alkylation of primary and secondary amines.
Caption: Workflow for the N-alkylation of amines.
Materials:
-
Aniline (or other amine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq.), anhydrous DMF, and potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol outlines a general procedure for the O-alkylation of phenols.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware
Procedure:
-
To a solution of the phenolic compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Protocol 3: S-Alkylation of Thiols (e.g., Thiophenol)
This protocol describes a general procedure for the S-alkylation of thiols.
Materials:
-
Thiophenol (or other thiol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq.) in anhydrous DMF and add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours, or until completion as indicated by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 4: C-Alkylation of Malonic Esters (e.g., Diethyl Malonate)
This protocol outlines a general procedure for the C-alkylation of active methylene compounds.
Caption: Workflow for the C-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq.) and wash with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool to 0 °C.
-
Slowly add diethyl malonate (1.0 eq.) dropwise to the suspension of sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 eq.) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and stir for 12 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Safety Information
-
This compound is a combustible liquid and should be handled with care.
-
It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl 5-Bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with tert-butyl 5-bromopentanoate. This versatile building block is a primary alkyl bromide, making it an excellent substrate for SN2 reactions, allowing for the introduction of a wide range of functional groups. The sterically hindered tert-butyl ester group is robust under neutral to basic conditions, offering a valuable orthogonal protecting group strategy for the carboxylic acid functionality.
Reactivity Profile
This compound's reactivity is primarily centered around the carbon-bromine bond. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) with a variety of nucleophiles.[1] The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. Due to the primary nature of the alkyl halide, elimination reactions (E2) are generally less favored, especially with non-basic nucleophiles and at moderate temperatures.
Common nucleophiles that can be effectively employed include azides, cyanides, alkoxides, and carboxylates. The choice of solvent is crucial for the success of these reactions; polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated and highly reactive.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various common nucleophiles. The data is based on established procedures for similar primary alkyl bromides.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product | Expected Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp. - 50 | 12 - 24 | tert-Butyl 5-azidopentanoate | > 90 |
| Cyanide | Potassium Cyanide (KCN) | DMSO | 60 - 80 | 6 - 12 | tert-Butyl 5-cyanopentanoate | 80 - 90 |
| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 4 - 8 | tert-Butyl 5-ethoxypentanoate | 75 - 85 |
| Acetate | Sodium Acetate (NaOAc) | DMF | 80 - 100 | 12 - 24 | tert-Butyl 5-acetoxypentanoate | 85 - 95 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Safety precautions should be taken when handling all chemicals. Consult the Safety Data Sheet (SDS) for each reagent.
Protocol 1: Synthesis of tert-Butyl 5-azidopentanoate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating to 50 °C can be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product should have a higher Rf value than the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 5-azidopentanoate.
Protocol 2: Synthesis of tert-Butyl 5-cyanopentanoate
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
As described in Protocol 1.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO (approximately 0.5 M).
-
Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the product with ethyl acetate (3 x volume of DMSO).
-
Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude tert-butyl 5-cyanopentanoate.[2]
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of tert-Butyl 5-ethoxypentanoate (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
As described in Protocol 1, with a reflux condenser.
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between deionized water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield tert-butyl 5-ethoxypentanoate.
Protocol 4: Synthesis of tert-Butyl 5-acetoxypentanoate
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
As described in Protocol 1.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium acetate (1.5 eq), and anhydrous DMF.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the temperature and stirring for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford tert-butyl 5-acetoxypentanoate.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: SN2 reaction mechanism.
References
Application Notes and Protocols for the Formation of Grignard Reagents from tert-Butyl 5-Bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the successful formation of a Grignard reagent from tert-butyl 5-bromopentanoate. The inherent challenge in this synthesis lies in the presence of the ester functional group, which can undergo intramolecular reaction with the newly formed Grignard reagent, leading to the formation of a cyclic ketone. This guide outlines two primary strategies to mitigate this side reaction: a low-temperature Grignard formation and an in-situ Barbier reaction. By carefully controlling the reaction conditions, researchers can favor the formation of the desired linear Grignard reagent for subsequent intermolecular reactions.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from substrates bearing reactive functional groups, such as esters, presents a significant challenge. In the case of this compound, the proximity of the ester carbonyl to the site of Grignard formation can lead to a facile intramolecular cyclization, yielding a cyclopentanone derivative. This intramolecular reaction competes with the desired formation of the linear Grignard reagent intended for reaction with an external electrophile.
This application note details two effective methods to control the reaction pathway:
-
Low-Temperature Grignard Formation: Performing the reaction at very low temperatures can suppress the rate of the intramolecular cyclization, allowing the Grignard reagent to be formed and trapped by an external electrophile.[2][3][4]
-
Barbier Reaction: In the Barbier protocol, the Grignard reagent is generated in the presence of the desired electrophile.[5] This in-situ formation allows for immediate intermolecular reaction, outcompeting the intramolecular cyclization.
Reaction Pathways
The formation of a Grignard reagent from this compound can proceed via two main pathways: the desired intermolecular reaction and the undesired intramolecular cyclization.
Figure 1. Competing reaction pathways for the Grignard reagent of this compound.
Data Presentation
The choice of reaction conditions significantly impacts the outcome of the reaction. The following table summarizes the expected results based on the chosen protocol.
| Protocol | Temperature | Key Reagents | Expected Outcome | Notes |
| Standard Grignard | Room Temperature to Reflux | Magnesium turnings, THF | Predominant formation of the cyclic side product, tert-butoxycyclopentanol. | Not recommended for generating the linear Grignard reagent for intermolecular reactions. |
| Low-Temperature Grignard | -78 °C | Highly active magnesium (Rieke Magnesium), THF | Formation of the desired Grignard reagent, which can be trapped by an external electrophile.[2][3][4] | Requires the use of highly reactive magnesium and strict temperature control. |
| Barbier Reaction | Room Temperature to Gentle Reflux | Magnesium turnings, THF, External Electrophile | High yield of the desired intermolecular addition product.[5] | The Grignard reagent is formed in-situ and reacts immediately with the co-present electrophile. |
Experimental Protocols
General Considerations: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using flame-dried glassware and dry solvents under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Low-Temperature Formation of the Grignard Reagent
This protocol is designed to form the Grignard reagent at a low temperature to minimize intramolecular cyclization, followed by the addition of an external electrophile.
Materials:
-
This compound
-
Highly active magnesium (Rieke Magnesium)
-
Anhydrous Tetrahydrofuran (THF)
-
External electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add highly active magnesium (1.2 equivalents).
-
Add anhydrous THF to the flask to cover the magnesium.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred magnesium suspension at -78 °C over 30 minutes.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15-30 minutes.
-
Slowly add a solution of the external electrophile (e.g., benzaldehyde, 1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2. Workflow for the low-temperature formation of the Grignard reagent.
Protocol 2: Barbier Reaction
This protocol generates the Grignard reagent in the presence of an external electrophile, favoring the intermolecular reaction.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
External electrophile (e.g., benzaldehyde)
-
Iodine (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine.
-
Gently warm the flask with a heat gun until the iodine sublimes and the color dissipates, indicating activation of the magnesium.
-
Allow the flask to cool to room temperature and add anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the external electrophile (e.g., benzaldehyde, 1.2 equivalents) in anhydrous THF.
-
Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and a slight exotherm).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3. Workflow for the Barbier reaction protocol.
Conclusion
The successful formation of a Grignard reagent from this compound for use in intermolecular reactions is achievable through careful control of the reaction conditions. The low-temperature protocol is effective in slowing the rate of intramolecular cyclization, while the Barbier reaction provides an efficient alternative by promoting immediate intermolecular reaction. The choice of method will depend on the specific external electrophile and the available laboratory equipment. For substrates where the Grignard reagent is prone to intramolecular reactions, these protocols offer robust solutions for synthetic chemists.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 4. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acidic Deprotection of tert-Butyl 5-Bromopentanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. Its stability across a range of non-acidic conditions and its straightforward removal under acidic conditions make it a valuable tool in the synthesis of complex molecules. Tert-butyl 5-bromopentanoate is a key intermediate, with the tert-butyl ester protecting the carboxylic acid while the bromo group allows for further synthetic modifications. The selective deprotection of the tert-butyl group to yield 5-bromopentanoic acid is a crucial step in many synthetic pathways.[1]
These application notes provide detailed protocols for the efficient cleavage of the tert-butyl ester from this compound using acidic conditions.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of tert-butyl esters in the presence of a strong acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[2] The tert-butyl cation then undergoes deprotonation to form isobutylene gas.[3][4]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Deprotection Methods and Quantitative Data
The selection of a deprotection method depends on the substrate's sensitivity to acid and the presence of other protecting groups. Trifluoroacetic acid (TFA) is a common and highly effective reagent, while aqueous phosphoric acid offers a milder and more environmentally friendly alternative.[2][5][6] Zinc bromide, a Lewis acid, can be employed for more chemoselective transformations.[7]
The table below summarizes common methods for the deprotection of tert-butyl esters. While specific data for this compound is limited, these general conditions are applicable.
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method. Can also cleave other acid-sensitive groups like Boc.[1][8] |
| 85% Aqueous Phosphoric Acid (H₃PO₄) | Toluene, THF, Acetonitrile, or DCM | Room Temperature - 50 | 2 - 24 | High | A "green" and mild reagent. Offers good selectivity in the presence of other acid-sensitive groups.[5][6][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | Good to High | A mild Lewis acid approach suitable for substrates with other acid-labile groups.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and generally applicable method for the cleavage of tert-butyl esters.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (5-10 equiv) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification: The resulting crude 5-bromopentanoic acid can be purified by dissolving the residue in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This protocol provides a milder alternative to TFA, which can be beneficial for sensitive substrates.[5][6]
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable organic solvent such as toluene, THF, acetonitrile, or DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 85 wt % aqueous phosphoric acid (5-10 equiv) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromopentanoic acid. Purify further as needed.
General Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for acidic deprotection.
Safety Precautions
-
Trifluoroacetic acid and phosphoric acid are corrosive. Handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
The deprotection reaction generates isobutylene, which is a flammable gas. Ensure adequate ventilation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
Applications of tert-Butyl 5-Bromopentanoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromopentanoate is a versatile bifunctional building block that has found significant application in medicinal chemistry. Its structure, featuring a reactive primary alkyl bromide and a sterically hindered tert-butyl ester, allows for its sequential or orthogonal functionalization. The pentanoate chain provides a flexible spacer, making it a valuable tool for connecting different molecular entities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value molecules for drug discovery and development, with a focus on Proteolysis Targeting Chimeras (PROTACs) and haptens for immunoassays.
Application Note 1: Synthesis of PROTACs using a this compound-derived Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. This compound is an excellent precursor for the synthesis of alkyl linkers for PROTACs.
The general strategy involves the sequential coupling of the linker precursor to the E3 ligase ligand and the target protein ligand. The tert-butyl ester serves as a protected carboxylic acid, which can be deprotected in a later step to enable amide bond formation. The alkyl bromide allows for nucleophilic substitution to attach the other ligand.
Quantitative Data: Biological Activity of PROTACs with Alkyl Linkers
The following table summarizes the biological activity of representative PROTACs utilizing alkyl linkers, demonstrating the potency that can be achieved. While the specific data below is for a PROTAC with a hexanoate-derived linker (a close analog), it provides a strong indication of the expected activity for PROTACs synthesized with a pentanoate-derived linker.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader | Bruton's Tyrosine Kinase (BTK) | Pomalidomide | ~15 (C5 alkyl chain) | 5 | >90 | MOLM-14 |
| AR Degrader | Androgen Receptor (AR) | VHL | ~16 (C5 alkyl chain) | 10 | >95 | LNCaP |
| ERK1/2 Degrader | ERK1/2 | Pomalidomide | ~14 (C5 alkyl chain) | 25 | ~90 | HCT116 |
Note: Data is representative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.
Experimental Protocol: Synthesis of a BTK-targeting PROTAC
This protocol outlines the synthesis of a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC using this compound as a linker precursor. The synthesis involves the initial alkylation of the E3 ligase ligand (pomalidomide) followed by deprotection of the tert-butyl ester and subsequent amide coupling with the BTK inhibitor.
Step 1: Alkylation of Pomalidomide with this compound
-
Materials:
-
Pomalidomide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of pomalidomide in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the alkylated pomalidomide intermediate.
-
Expected Yield: 60-70%
-
Step 2: Deprotection of the tert-Butyl Ester
-
Materials:
-
Alkylated pomalidomide intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alkylated pomalidomide intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to obtain the carboxylic acid, which is typically used in the next step without further purification.
-
Step 3: Amide Coupling with BTK Inhibitor
-
Materials:
-
Carboxylic acid intermediate (1.0 eq)
-
Amine-functionalized BTK inhibitor (e.g., ibrutinib analogue) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized BTK inhibitor to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Expected Yield: 40-50%
-
Visualization of PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Application Note 2: Synthesis of Haptens for Immunoassay Development
Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. Immunoassays, such as ELISA, utilize antibodies that specifically recognize these haptens for the detection and quantification of small molecules in biological samples. This compound can be used to introduce a linker between a small molecule of interest (the hapten) and a carrier protein. The pentanoate chain provides sufficient length to present the hapten to the immune system. A notable application is in the synthesis of haptens for the production of monoclonal antibodies for pyraclostrobin ELISA.[1]
Quantitative Data: Hapten Synthesis and Conjugation
| Parameter | Value |
| Yield of Hapten Synthesis | 62.6% |
| Hapten-Protein Conjugation Ratio | 10-20 haptens per protein molecule |
| Antibody Affinity (Kd) | 10⁻⁸ to 10⁻¹⁰ M |
Note: Data is representative and can vary depending on the specific hapten and protein carrier.
Experimental Protocol: Synthesis of a Hapten-Protein Conjugate
This protocol describes a general method for synthesizing a hapten with a carboxylic acid handle using this compound, followed by conjugation to a carrier protein.
Step 1: Synthesis of the Hapten-Linker Conjugate
-
Materials:
-
Hapten precursor with a nucleophilic group (e.g., amine or phenol) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
Dissolve the hapten precursor in the anhydrous solvent.
-
Add the base and stir for 30 minutes at room temperature.
-
Add this compound and stir the reaction at an elevated temperature (e.g., 60-80 °C) until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Expected Yield: 60-80%
-
Step 2: Deprotection of the tert-Butyl Ester
-
Materials:
-
Hapten-linker conjugate (1.0 eq)
-
TFA/DCM (1:1 mixture)
-
-
Procedure:
-
Dissolve the hapten-linker conjugate in the TFA/DCM mixture.
-
Stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the hapten with a carboxylic acid linker.
-
Step 3: Conjugation to a Carrier Protein (e.g., BSA)
-
Materials:
-
Hapten with carboxylic acid linker
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the hapten in DMF or DMSO.
-
Dissolve BSA in PBS.
-
Activate the carboxylic acid of the hapten by adding EDC and NHS and stirring for 1 hour at room temperature.
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Purify the hapten-protein conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.
-
Visualization of Hapten-Carrier Conjugate Formation
Caption: Workflow for hapten-carrier protein conjugate synthesis.
Signaling Pathway Diagrams
The following diagrams, created using Graphviz, illustrate key signaling pathways that can be targeted by molecules synthesized using this compound as a linker precursor.
Androgen Receptor (AR) Signaling Pathway
Caption: Simplified Androgen Receptor signaling pathway.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Key components of the BTK signaling pathway.
Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway
References
Application of Tert-butyl 5-Bromopentanoate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of tert-butyl 5-bromopentanoate as a key building block in the synthesis of agrochemicals. The focus is on its role in the preparation of haptens for the development of immunoassays for the widely used fungicide, pyraclostrobin.
Introduction
This compound (CAS No. 88987-42-2) is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl protected carboxylic acid. This structure makes it an excellent synthon for introducing a five-carbon spacer arm in the synthesis of more complex molecules. The bromine atom serves as a reactive handle for nucleophilic substitution reactions, while the tert-butyl ester group provides robust protection for the carboxylic acid functionality, which can be deprotected under acidic conditions to allow for further conjugation, for instance, to proteins for the generation of antibodies.
Application in Fungicide Development: Synthesis of a Pyraclostrobin Hapten
A notable application of this compound is in the synthesis of haptens for the fungicide pyraclostrobin. Haptens are small molecules that elicit an immune response only when attached to a large carrier such as a protein. The development of antibodies specific to pyraclostrobin is crucial for the creation of rapid and sensitive immunoassays for residue analysis in food and environmental samples.
In the synthesis of a pyraclostrobin hapten, this compound is used to introduce a linker at a specific position on the pyraclostrobin molecule. This linker is essential for conjugating the hapten to a carrier protein, a necessary step for antibody production. A key publication by Mercader et al. (2011) in Organic & Biomolecular Chemistry describes the synthesis of site-heterologous haptens for generating high-affinity anti-pyraclostrobin antibodies, highlighting the use of this bromoester derivative.[1]
The general synthetic strategy involves the etherification of a hydroxylated pyraclostrobin precursor with this compound, followed by the deprotection of the tert-butyl ester to yield the carboxylic acid-functionalized hapten.
Logical Workflow for Pyraclostrobin Hapten Synthesis
Caption: Workflow for pyraclostrobin hapten synthesis and immunogen preparation.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a pyraclostrobin hapten.
Protocol 1: Synthesis of this compound
This protocol is based on a standard esterification procedure.
Materials:
-
5-Bromovaleric acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq) to the solution.
-
Stir the mixture for 30 minutes at 0°C.
-
Add tert-butanol (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.
Protocol 2: Synthesis of Pyraclostrobin Hapten (Representative)
This protocol is a representative procedure for a Williamson ether synthesis, based on the likely reaction described by Mercader et al. (2011). The exact experimental details from the publication were not publicly available.
Materials:
-
Hydroxylated pyraclostrobin precursor
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Etherification
-
To a solution of the hydroxylated pyraclostrobin precursor (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected hapten.
Step 2: Deprotection of the tert-butyl ester
-
Dissolve the protected hapten (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting carboxylic acid hapten can be further purified if necessary, for example, by recrystallization or chromatography.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis of this compound and the pyraclostrobin hapten. Note: Specific data from the literature for the hapten synthesis was not publicly available and would need to be determined experimentally.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-Bromovaleric acid | - |
| Key Reagents | tert-Butanol, DCC, DMAP | - |
| Solvent | Dichloromethane | - |
| Reaction Time | Overnight | - |
| Yield | ~60-70% | [1] |
| Purity | >95% (after chromatography) | - |
| ¹H NMR | Consistent with structure | - |
| ¹³C NMR | Consistent with structure | - |
| Mass Spec (m/z) | Consistent with structure | - |
Table 2: Synthesis of Pyraclostrobin Hapten (Representative Data)
| Parameter | Value | Reference |
| Starting Material | Hydroxylated Pyraclostrobin Precursor | - |
| Key Reagents | This compound, K₂CO₃, TFA | - |
| Solvent | DMF, DCM | - |
| Reaction Time | Overnight (Etherification), 2-4h (Deprotection) | - |
| Yield | Not publicly available | - |
| Purity | Not publicly available | - |
| ¹H NMR | Not publicly available | - |
| ¹³C NMR | Not publicly available | - |
| Mass Spec (m/z) | Not publicly available | - |
Mechanism of Action of Pyraclostrobin
Pyraclostrobin belongs to the strobilurin class of fungicides. Its primary mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the main energy currency of the cell. The lack of ATP ultimately leads to the cessation of fungal growth and spore germination.
Signaling Pathway of Pyraclostrobin Action
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-Bromopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of tert-butyl 5-bromopentanoate. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting material is 5-bromopentanoic acid (also known as 5-bromovaleric acid). An alternative precursor is δ-valerolactone, which can be converted to 5-bromopentanoic acid or its derivatives.
Q2: Which synthetic methods generally provide the highest yields?
A2: While several methods exist, the acid-catalyzed reaction of 5-bromopentanoic acid with isobutylene gas tends to offer the highest yields, often exceeding 95%. The Steglich esterification, using DCC and DMAP, is also a reliable method, typically providing yields in the 60-70% range.[1][2]
Q3: Why is direct Fischer esterification with tert-butanol and a strong acid often avoided?
A3: Direct Fischer esterification using tert-butanol is challenging because the tertiary alcohol is highly susceptible to dehydration under strong acid catalysis, leading to the formation of isobutylene gas. This side reaction significantly reduces the yield of the desired tert-butyl ester. The Steglich esterification provides a milder alternative that avoids these harsh acidic conditions.
Q4: What are the primary impurities I should look for in my final product?
A4: Common impurities include unreacted 5-bromopentanoic acid and byproducts specific to the synthetic route. For the Steglich esterification, the main byproduct is N,N'-dicyclohexylurea (DCU). If purification is not thorough, residual coupling agents like DCC or the DMAP catalyst may also be present.
Q5: How can I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct from the Steglich esterification?
A5: DCU has low solubility in many organic solvents like dichloromethane (DCM) or diethyl ether, especially at reduced temperatures. After the reaction, most of the DCU can be removed by filtration. To remove residual amounts, the crude product can be dissolved in a suitable solvent and cooled (e.g., to 0°C or lower), causing more DCU to precipitate for subsequent filtration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Ineffective Water Removal (Acid-Catalyzed Methods) | Esterification is an equilibrium reaction. Ensure water is effectively removed by using a Dean-Stark apparatus during reflux or by adding anhydrous drying agents like molecular sieves to the reaction mixture. |
| Decomposition of tert-Butanol | If using tert-butanol with a strong acid, the alcohol may be decomposing to isobutylene. Consider a milder method like the Steglich esterification or use isobutylene gas as the tert-butyl source with a suitable acid catalyst. |
| Inactive Reagents | Ensure all reagents are pure and anhydrous. DCC is sensitive to moisture and should be handled accordingly. tert-Butanol should be free of significant water content. |
| Insufficient Catalyst Activity | For acid-catalyzed reactions, ensure the catalyst has not been deactivated. For Steglich esterification, ensure a sufficient catalytic amount of DMAP is used (typically 5-10 mol%). |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Material (5-Bromopentanoic Acid) | Increase the reaction time or temperature (within optimal limits). Use a larger excess of the tert-butylating agent (e.g., isobutylene or tert-butanol). During workup, perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer. |
| Formation of N-acylurea Side Product (Steglich Method) | This occurs when the activated carboxylic acid rearranges before reacting with the alcohol. Minimize this by adding the DCC at a low temperature (0°C) and ensuring the alcohol is present. The N-acylurea byproduct can often be removed during column chromatography. |
| Residual DCC/DCU and DMAP | DCU is removed by filtration. To remove DMAP, perform an acidic wash during workup with dilute HCl (e.g., 1M HCl), as DMAP is basic and will be extracted into the aqueous phase. Ensure your product is stable to these acidic conditions. |
Quantitative Data Summary
The choice of synthetic method significantly impacts the achievable yield. The following table summarizes typical yields for common synthetic routes.
| Starting Material(s) | Reagents/Catalyst | Typical Yield | Key Considerations |
| 5-Bromopentanoic Acid, Isobutylene | Solid Acid Catalyst (e.g., Perfluorinated Sulfonic Resin) | >95% | High yield, catalyst is recyclable, minimizes waste. Requires handling of isobutylene gas. |
| 5-Bromopentanoic Acid, tert-Butanol | DCC, DMAP | 60-70%[1][2] | Mild conditions, suitable for acid-sensitive substrates. Main byproduct (DCU) must be removed. |
| δ-Valerolactone, HBr, then Isobutylene | HBr, then H₂SO₄/Isobutylene | Moderate to Good (Estimated) | Two-step process. Avoids handling of 5-bromopentanoic acid directly. Yield dependent on both steps. |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Acid-Catalyzed Reaction with Isobutylene
This method, adapted from high-yield procedures for similar esters, is recommended for achieving the highest yields.
-
Reaction Setup : To a pressure-rated reactor, add 5-bromopentanoic acid (1.0 eq), a suitable solvent such as tetrahydrofuran (THF), and a solid acid catalyst like a perfluorinated sulfonic resin (e.g., 10-15% by weight relative to the carboxylic acid).
-
Reaction Execution : Seal the reactor and cool the mixture to 0-5°C with stirring. Slowly introduce isobutylene gas (1.2-1.5 eq) into the reaction mixture.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up : Once complete, depressurize the reactor. Filter the reaction mixture to recover the catalyst. The catalyst can be washed with solvent and dried for reuse.
-
Purification : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Steglich Esterification using DCC and DMAP
This is a widely cited and reliable method for laboratory-scale synthesis.[1]
-
Reaction Setup : Dissolve 5-bromopentanoic acid (1.0 eq), tert-butanol (1.5-2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition : Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1-1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction Execution : After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Work-up : Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[1]
Protocol 3: Synthesis from δ-Valerolactone (Proposed Method)
This two-step protocol is based on established chemical transformations for lactone ring-opening followed by esterification.
Step A: Ring-Opening to 5-Bromopentanoic Acid
-
Add δ-valerolactone (1.0 eq) to an aqueous solution of hydrobromic acid (HBr, e.g., 48%).
-
Heat the mixture at reflux for several hours until the lactone is consumed (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 5-bromopentanoic acid.
Step B: Esterification
-
The crude 5-bromopentanoic acid from Step A can then be esterified using either Protocol 1 or Protocol 2 to yield the final product, this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for diagnosing low product yield.
Caption: Relationship between parameters and product yield.
References
- 1. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. US20110237806A1 - Process for preparing delta-valerolactone in the gas phase - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl 5-Bromopentanoate by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tert-butyl 5-bromopentanoate using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column. | 1. The mobile phase is not polar enough. 2. The product has decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). 2. To check for degradation, spot the crude material on a silica TLC plate and let it sit for an hour before eluting. If decomposition is observed, consider using deactivated silica gel or an alternative purification method[1]. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Reduce the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., ethyl acetate). Aim for an Rf value of approximately 0.2-0.3 for optimal separation[1]. |
| Poor separation of product and impurities. | 1. The mobile phase polarity is not optimized. 2. The column was overloaded with the crude product. 3. Improper column packing leading to channeling. 4. The sample was loaded in a solvent that was too polar. | 1. Perform a series of TLCs with various solvent systems to determine the optimal mobile phase for separation. 2. Use a larger column or decrease the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight[1]. 3. Ensure the silica gel bed is packed uniformly without any cracks or air bubbles[1]. 4. Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase for loading[1]. |
| Streaky bands or tailing on the column/TLC. | 1. The presence of acidic impurities, such as residual 5-bromopentanoic acid. 2. The sample was overloaded. | 1. To improve the peak shape, consider adding a small amount of a volatile acid, like acetic acid (e.g., 0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid[1]. 2. Load less sample onto the column[1]. |
| Low recovery of the product. | 1. The product may have decomposed on the silica gel column. 2. Some fractions containing the product may not have been identified. | 1. Primary bromides can sometimes be prone to decomposition on silica gel[2]. If decomposition is suspected, using a less acidic stationary phase like alumina or deactivated silica gel may be beneficial[3]. 2. Ensure all fractions are carefully checked by TLC. Sometimes, the product may be present in fractions at a low concentration[3][4]. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended solvent system for the column chromatography of this compound?
A1: A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate[5]. A good starting point is a low percentage of ethyl acetate in hexanes, for instance, 1% ethyl acetate in hexane has been used successfully[6]. The polarity can be gradually increased to elute the product.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound lacks a UV chromophore, it will not be visible under a standard UV lamp. It can be visualized using a potassium permanganate (KMnO₄) stain or by exposure to iodine (I₂) vapor[1].
Q3: Can this compound decompose on silica gel?
A3: Yes, there is a potential for decomposition. The acidic nature of silica gel can catalyze the hydrolysis of the tert-butyl ester back to 5-bromopentanoic acid and tert-butanol, particularly with prolonged exposure or if the silica gel has a high water content[1][7]. Additionally, some alkyl halides can be unstable on silica gel[2]. Running the column relatively quickly and using deactivated silica gel can help minimize this risk[1].
Q4: What are the likely impurities in a crude reaction mixture of this compound?
A4: If synthesized from 5-bromopentanoic acid and tert-butanol, the most probable impurities are unreacted 5-bromopentanoic acid and byproducts from the formation of the tert-butyl cation[1][8]. Unreacted 5-bromopentanoic acid is significantly more polar and should be easily separable by column chromatography[1].
Q5: What is a typical yield for the purification of this compound by column chromatography?
A5: A reported yield for the synthesis and subsequent purification of this compound by silica gel column chromatography is 62.6%[6]. Yields can vary depending on the success of the preceding reaction and the care taken during the chromatographic purification.
Quantitative Data Summary
The table below provides recommended starting conditions for the purification of this compound. These may require optimization for specific reaction mixtures.
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (40-63 µm)[1] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient[1][6] |
| Initial Eluent Composition | 1-5% Ethyl Acetate in Hexanes[1][6] |
| Final Eluent Composition | 10-20% Ethyl Acetate in Hexanes[1] |
| Target TLC Rf of Product | ~0.3 (in 5-10% EtOAc/Hexanes)[1] |
| Visualization | Potassium Permanganate or Iodine Stain[1] |
| Reported Yield | 62.6%[6] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Sand (acid-washed)
-
Glass chromatography column with a stopcock
-
Collection tubes/flasks
-
TLC plates, developing chamber, and visualization reagents (KMnO₄ or I₂)
2. Column Preparation (Wet Packing):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 1% ethyl acetate in hexanes).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel into a uniform bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample and solvent addition[1].
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or hexanes[1].
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel[1].
4. Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired product[1].
5. Fraction Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Use an appropriate visualization method, such as a potassium permanganate stain or iodine vapor[1].
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product[1].
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
preventing premature hydrolysis of tert-butyl 5-bromopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of tert-butyl 5-bromopentanoate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bifunctional organic compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals.[1] It features a tert-butyl ester protecting group and an alkyl bromide. The tert-butyl ester is designed to be stable under many conditions but removable under specific, highly acidic circumstances.[2][3] Premature hydrolysis—the unintended cleavage of this ester group—can lead to the formation of 5-bromopentanoic acid, halting the desired reaction pathway and resulting in impurities, reduced yield, and project delays.
Q2: What are the primary causes of premature hydrolysis of this compound?
A2: The primary cause of premature hydrolysis is exposure to acidic conditions (pH < 7).[3] The tert-butyl ester group is highly susceptible to acid-catalyzed cleavage.[2][4] This can occur due to acidic reagents, byproducts from a reaction, acidic contaminants in solvents, or improper workup procedures involving acidic washes.[3]
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize shelf life and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool place.[4] Recommended storage temperatures range from room temperature to 2-8°C.[5][6] The most critical factor is to protect it from moisture and atmospheric humidity, which can contribute to slow hydrolysis over time, especially if acidic impurities are present.
Q4: Under what pH conditions is this compound considered stable?
A4: Tert-butyl esters are generally stable in a neutral to basic pH range, typically from pH 7 to 9, at room temperature.[3] They are highly stable under basic (alkaline) conditions. Significant hydrolysis can be observed at a pH below 7, with the rate of hydrolysis increasing as the pH becomes more acidic.[3]
Q5: Can I use common drying agents with this compound?
A5: It is crucial to use a neutral drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are recommended.[3] Avoid acidic drying agents, as they can introduce acid into your organic solution and catalyze hydrolysis.
Troubleshooting Guide: Diagnosing and Preventing Unwanted Hydrolysis
This guide helps identify and resolve issues related to the premature hydrolysis of this compound during experimental procedures.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of desired product; presence of a more polar spot on TLC. | Premature hydrolysis during reaction or workup. | Check the pH of all aqueous solutions used in the workup. Ensure they are neutral or slightly basic (pH 7-8). Use the recommended workup protocol below. Re-purify the starting material if contamination is suspected. |
| Product degradation during column chromatography. | Acidic silica gel. | Neutralize the silica gel before use. This can be done by preparing the slurry with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5%), and then flushing the column with the mobile phase until the pH of the eluate is neutral. |
| Formation of unexpected byproducts. | Reaction with the tert-butyl cation. | This occurs after the ester has been hydrolyzed. The primary goal is to prevent the initial hydrolysis. If cleavage is intended, scavengers like triisopropylsilane (TIS) or water can be added to trap the reactive tert-butyl cation.[7][8] |
| Inconsistent results between experimental runs. | Contaminated solvents or reagents. | Use anhydrous solvents for reactions. Ensure all reagents are free from acidic impurities. If a reaction generates acidic byproducts, they must be neutralized immediately during the workup. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected hydrolysis of tert-butyl esters.
Experimental Protocols
Protocol 1: Recommended Aqueous Workup to Prevent Hydrolysis
This protocol is for quenching a reaction and extracting the product from a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the Reaction: Ensure the reaction mixture is cooled to room temperature (20-25°C).
-
Quench with Mild Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel. Add cautiously until any gas evolution ceases. This will neutralize any acidic components.[3]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extract: Extract the aqueous layer with your organic solvent (e.g., 3 x 50 mL).
-
Wash with Water: Wash the combined organic layers with deionized water to remove water-soluble impurities.
-
Wash with Brine: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break emulsions and remove the bulk of dissolved water from the organic phase.[3]
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add a neutral drying agent like anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 15-20 minutes.[3]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Visualizing the Hydrolysis Mechanism
It is critical to understand the mechanism of hydrolysis to appreciate the sensitivity of the tert-butyl ester to acid.
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of tert-butyl esters.
References
- 1. nbinno.com [nbinno.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 5-BROMOPENTANOIC ACID, T-BUTYL ESTER | BoroPharm Inc. [boropharm.com]
- 6. 5-BROMOPENTANOIC ACID, T-BUTYL ESTER | 88987-42-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with Sterically Hindered Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction with a sterically hindered bromide fails to initiate. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is one of the most common issues, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the lower reactivity of sterically hindered bromides.[1][2]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying.[2][3] Solvents like tetrahydrofuran (THF) or diethyl ether must be anhydrous.[2][3]
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Activate the Magnesium Surface: The MgO layer must be disrupted to expose fresh, reactive magnesium.[1][4] Several activation methods can be employed, ranging from simple mechanical agitation to the use of chemical activators.
-
Use Chemical Activators: Small amounts of activating agents can be added to the magnesium suspension before the addition of the sterically hindered bromide.[1][5][6]
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Consider "Turbo-Grignard" Reagents: For particularly unreactive bromides, the formation of a "Turbo-Grignard" reagent using lithium chloride (LiCl) can significantly enhance reactivity.[7]
Q2: I'm observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?
A2: Low yields in Grignard reactions with sterically hindered bromides can often be attributed to competing side reactions.
Common Side Reactions and Solutions:
-
Wurtz Coupling: This involves the homocoupling of two alkyl halide molecules.[5][8]
-
Solution: Employ slow, dropwise addition of the bromide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5]
-
-
Elimination (E2) Reactions: Sterically hindered alkyl halides are more prone to elimination reactions, leading to the formation of alkenes.[7]
-
Solution: Maintain a lower reaction temperature to favor the Grignard formation over elimination.[7]
-
-
Reaction with Atmospheric Oxygen or Moisture: Grignard reagents are highly reactive towards oxygen and protic sources.[4][9]
-
Solution: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]
-
Q3: Which solvent is best for Grignard reactions with sterically hindered bromides?
A3: The choice of solvent is critical for the successful formation of Grignard reagents from less reactive halides.
-
Tetrahydrofuran (THF): Generally, THF is the preferred solvent over diethyl ether for sterically hindered bromides.[10] Its higher solvating power helps to stabilize the Grignard reagent through coordination.[11][12]
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent can be a superior alternative to THF, particularly in suppressing Wurtz coupling by-products.[8]
Quantitative Data Summary
The following table summarizes the typical amounts of common chemical activators used for Grignard reactions.
| Activator | Typical Amount | Notes |
| Iodine (I₂) | A single crystal | The disappearance of the purple color can indicate reaction initiation.[5] |
| 1,2-Dibromoethane | A few drops | The observation of ethylene bubbles signals the activation of magnesium.[1][5] |
| Diisobutylaluminum Hydride (DIBAL-H) | Catalytic amounts | Effective for activation at lower temperatures and also acts as a drying agent.[5][13] |
| Lithium Chloride (LiCl) | 1.0 - 2.0 equivalents | Used for the preparation of highly reactive "Turbo-Grignard" reagents.[7][10] |
Key Experimental Protocols
Protocol 1: Magnesium Activation with Iodine
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.
-
Add a single, small crystal of iodine to the flask.[5]
-
Gently warm the flask until the purple vapor of iodine is visible.
-
Allow the flask to cool to room temperature. The magnesium surface is now activated and ready for the addition of the solvent and alkyl bromide.
Protocol 2: Magnesium Activation with 1,2-Dibromoethane
-
Set up the reaction glassware as described in Protocol 1.
-
Add a few drops of 1,2-dibromoethane to the magnesium turnings.[5]
-
Observe for the evolution of ethylene gas, which indicates that the magnesium surface has been activated.[1]
-
Proceed with the addition of the solvent and the sterically hindered bromide.
Protocol 3: Preparation of "Turbo-Grignard" Reagents
-
In a flame-dried flask under an inert atmosphere, add lithium chloride (1.0 equivalent) and magnesium turnings (1.2 equivalents).
-
Heat the mixture under vacuum to ensure it is completely dry, then allow it to cool to room temperature.
-
Add the anhydrous solvent (e.g., THF).
-
Slowly add the sterically hindered bromide (1.0 equivalent) to the suspension. The LiCl helps to break down Grignard reagent aggregates, leading to more reactive monomeric species.[7]
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 5-Bromopentanoate
Welcome to the technical support center for the synthesis of tert-butyl 5-bromopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most commonly reported method is the Steglich esterification of 5-bromovaleric acid with tert-butanol. This reaction typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane (DCM).[1][2]
Q2: What are the roles of the different reagents in the Steglich esterification?
-
5-Bromovaleric Acid: The carboxylic acid substrate that will be esterified.
-
tert-Butanol: The alcohol that forms the ester with the carboxylic acid. Due to its bulky nature, direct esterification under acidic conditions can be challenging, making the Steglich method a good alternative.[1]
-
Dicyclohexylcarbodiimide (DCC): A coupling agent that activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.[1][3][4]
-
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst that accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[3][4]
-
Dichloromethane (DCM): An anhydrous solvent that dissolves the reactants and does not interfere with the reaction.
Q3: What is the main byproduct of the DCC-mediated coupling reaction?
The main byproduct is dicyclohexylurea (DCU), which is formed from the hydration of DCC.[4] DCU is often insoluble in the reaction solvent and can be removed by filtration.
Q4: Are there any common side reactions to be aware of?
Yes, a common side reaction is the formation of N-acylurea. This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges to the more stable N-acylurea, which is unreactive towards the alcohol. The use of DMAP helps to minimize this side reaction by accelerating the desired esterification.[4]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reactants are present in the correct stoichiometry. - Extend the reaction time (e.g., overnight) to ensure completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of reagents | - Use fresh, high-purity reagents. DCC can degrade upon exposure to moisture. - Ensure the solvent (DCM) is anhydrous. |
| Suboptimal temperature | - The initial cooling in an ice bath is important to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature overnight is standard.[2] Extreme temperatures may promote side reactions. |
| Insufficient activation | - Ensure the correct amount of DCC is used (typically a slight excess). |
| Inefficient catalysis | - Check the quality and quantity of DMAP. |
Problem 2: The final product is contaminated with dicyclohexylurea (DCU).
| Possible Cause | Troubleshooting Steps |
| Incomplete removal of DCU | - DCU is mostly insoluble in DCM and can be removed by filtration. For residual amounts, a second filtration or purification by column chromatography is effective.[2] |
| Precipitation of product with DCU | - If the product is also a solid, careful separation by recrystallization from a suitable solvent may be necessary. |
Problem 3: The presence of unreacted 5-bromovaleric acid in the final product.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - See "Incomplete reaction" under Problem 1. |
| Ineffective work-up | - During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid. |
Experimental Protocols
Primary Method: Steglich Esterification
This protocol is based on a reported synthesis with a yield of 62.6%.[2]
Materials:
-
5-Bromovaleric acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add DMAP (0.5 eq) and then DCC (1.2 eq) to the cooled solution.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Add tert-butanol (6.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system.
Alternative Method 1: Acid-Catalyzed Esterification
This method involves the direct reaction of 5-bromovaleric acid and tert-butanol in the presence of a strong acid catalyst.
General Protocol:
-
Dissolve 5-bromovaleric acid in an excess of tert-butanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture, often with removal of water, to drive the equilibrium towards the ester product.
-
After completion, neutralize the acid catalyst.
-
Isolate and purify the product, typically by distillation or chromatography.
Advantages: Simpler reagents compared to Steglich esterification. Disadvantages: The use of strong acid and heat can lead to side reactions, particularly with the acid-sensitive tert-butanol which can eliminate to form isobutylene.[1]
Alternative Method 2: Transesterification
This method involves the conversion of a more common ester of 5-bromovaleric acid (e.g., the methyl or ethyl ester) to the tert-butyl ester.
General Protocol:
-
Dissolve the starting ester (e.g., methyl 5-bromopentanoate) in a suitable solvent.
-
Add an excess of tert-butanol and a catalyst. The catalyst can be an acid or a base.
-
Heat the reaction mixture to drive the equilibrium towards the formation of the more stable tert-butyl ester and the more volatile alcohol (methanol or ethanol), which can be removed by distillation.
-
After the reaction is complete, neutralize the catalyst and purify the product.
Advantages: Can be useful if the starting ester is readily available. Disadvantages: The reaction is an equilibrium process and may require forcing conditions to achieve a high yield.
Data Presentation
Table 1: Effect of Reaction Parameters on Steglich Esterification Yield (Illustrative Data)
| Parameter | Variation | Expected Yield Range (%) | Purity | Notes |
| DCC (eq) | 1.0 | 40-50 | Moderate | Incomplete activation of the carboxylic acid. |
| 1.2 | 60-70 | Good | Optimal for high conversion.[2] | |
| 2.0 | 60-70 | Lower | No significant yield improvement, more DCU to remove. | |
| DMAP (eq) | 0.1 | 50-60 | Good | Catalytic amount is effective, but the reaction may be slower. |
| 0.5 | 60-70 | Good | Commonly used for efficient catalysis.[2] | |
| 1.0 | 60-70 | Good | May not offer significant advantages over 0.5 eq. | |
| Temperature (°C) | 0 to RT | 60-70 | Good | Standard and effective conditions.[2] |
| Reflux (DCM) | 50-60 | Lower | Increased potential for side reactions. | |
| Solvent | Dichloromethane | 60-70 | Good | Standard and effective solvent.[2] |
| Tetrahydrofuran | 55-65 | Good | A viable alternative aprotic solvent. |
Note: The data in this table is illustrative and based on typical outcomes for Steglich esterifications. Actual results may vary.
Visualizations
References
Technical Support Center: Monitoring Tert-butyl 5-bromopentanoate Reactions using TLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving tert-butyl 5-bromopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC eluent system for monitoring reactions with this compound?
A1: A common starting point for a non-polar compound like this compound is a mixture of a non-polar solvent and a slightly more polar solvent.[1][2][3][4] A typical eluent system is a mixture of hexanes and ethyl acetate. A good starting ratio to try is 4:1 or 9:1 hexanes:ethyl acetate.[1] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material, which allows for clear separation of reactants and products.[5][6]
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and many of its derivatives lack a strong chromophore, making them invisible under UV light unless the product has a UV-active group.[1][7][8] Therefore, chemical staining is often necessary.[9][10]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the alkyl bromide moiety.[8][11] Spots will appear as yellow-brown on a purple background.[8]
-
Phosphomolybdic Acid (PMA) Stain: This is considered a universal stain for many organic compounds and can be effective.[8][9]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that can visualize many organic compounds as brown spots.[9][10] Note that alkyl halides may not always stain well with iodine.[9]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: If your reactant and product have similar Rf values, you can try the following:
-
Change the Solvent System: Experiment with different solvent ratios or different solvent systems altogether.[12] For example, you could try a mixture of dichloromethane and hexanes.
-
Use a Co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, can help to resolve closely running spots.[6][12] If you see a single elongated spot, the reaction may not have proceeded, whereas two distinct or overlapping "snowman" like spots indicate the presence of both starting material and product.[12]
Q4: The spots on my TLC plate are streaking. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[13] Try diluting your sample before spotting it.
-
Compound Acidity/Basicity: If your product is a carboxylic acid (e.g., from hydrolysis of the tert-butyl ester), it may streak on the silica gel. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can suppress this effect.[13][14]
-
High Polarity: Very polar compounds may streak. Using a different stationary phase, like alumina or a reversed-phase plate, could be beneficial.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No spots are visible on the TLC plate. | The compound is not UV-active. | Use a chemical stain like potassium permanganate or an iodine chamber for visualization.[8][9][10] |
| The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[13] | |
| The compound is volatile and has evaporated. | Run the TLC and visualize it immediately after development. | |
| All spots are at the baseline (low Rf). | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[13] |
| All spots are at the solvent front (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate).[13] |
| The solvent front is uneven. | The TLC plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not in contact with the sides.[5] |
| The adsorbent has flaked off the sides of the plate. | Handle the TLC plate carefully to avoid damaging the stationary phase.[5] |
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol describes the monitoring of a typical Sₙ2 reaction where this compound is reacted with a nucleophile (e.g., sodium azide).[15]
1. Preparation of the TLC Chamber:
-
Add the chosen eluent system (e.g., 8:2 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm.[16]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[16]
-
Cover the chamber and allow it to equilibrate.
2. Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot (a few drops) using a capillary tube.[17] Dilute this aliquot in a vial with a small amount of dichloromethane or ethyl acetate.
3. Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[6]
-
Using separate capillary tubes, spot the starting material (SM) on the left, a co-spot (spotting the SM and then the RM on the same spot) in the middle, and the reaction mixture (RM) on the right.[6]
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[5][16]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[6][17]
-
Remove the plate and immediately mark the solvent front with a pencil.[16]
5. Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., potassium permanganate stain).[8]
-
The reaction is progressing if the spot corresponding to the starting material in the RM lane diminishes over time and a new spot (the product) appears.[17] The reaction is complete when the starting material spot is no longer visible in the RM lane.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. TLC stains [reachdevices.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
Comparative Reactivity Analysis: Tert-Butyl 5-Bromopentanoate vs. Ethyl 5-Bromopentanoate
This guide provides an objective comparison of the chemical reactivity of tert-butyl 5-bromopentanoate and ethyl 5-bromopentanoate. The analysis focuses on the two primary reactive sites within the molecules: the C-Br bond and the ester functional group. This comparison is intended to assist researchers, particularly in drug development and organic synthesis, in selecting the appropriate building block for their specific synthetic strategy. The key difference lies not in the reactivity of the alkyl halide, but in the stability and cleavage conditions of the ester group, which dictates their application as either a stable ester or a cleavable protecting group.
Overview of Chemical Reactivity
Both this compound and ethyl 5-bromopentanoate possess a primary alkyl bromide. This functional group is amenable to nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2) reactions. The ester group is located at the opposite end of the carbon chain, four carbons away from the bromide. Due to this distance, the electronic influence of the ester on the C-Br bond is minimal, and the steric bulk of the tert-butyl group does not significantly hinder nucleophilic attack at the C-Br bond.[1][2]
The primary difference in reactivity between the two molecules is centered on the ester functionality itself:
-
Tert-Butyl Ester: This group is highly sensitive to acidic conditions, which readily cleave it to the corresponding carboxylic acid and isobutylene.[3] Conversely, it is highly resistant to base-catalyzed hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group.[4]
-
Ethyl Ester: This group is relatively stable under acidic conditions but is readily cleaved by base-catalyzed hydrolysis.[5][6]
This differential reactivity makes the tert-butyl ester a useful acid-labile protecting group for the carboxylic acid, while the ethyl ester is a more robust, general-purpose synthetic building block.
Comparative Experimental Data
To illustrate the reactivity profiles, we present data from three representative experiments: a nucleophilic substitution at the C-Br bond, an acid-catalyzed cleavage of the ester, and a base-catalyzed hydrolysis of the ester.
Table 1: Nucleophilic Substitution with Sodium Azide (SN2 Reaction)
This experiment compares the rate and yield of the SN2 reaction at the primary bromide, demonstrating the similar reactivity at this site.
| Parameter | This compound | Ethyl 5-bromopentanoate |
| Substrate | 1.0 mmol | 1.0 mmol |
| Reagent | Sodium Azide (1.2 mmol) | Sodium Azide (1.2 mmol) |
| Solvent | DMF (5 mL) | DMF (5 mL) |
| Temperature | 60 °C | 60 °C |
| Reaction Time | 4 hours | 4 hours |
| Isolated Yield | 94% | 95% |
| Observations | Reaction proceeds cleanly with minimal side products. The ester group remains intact. | Reaction proceeds cleanly with minimal side products. The ester group remains intact. |
Table 2: Ester Group Stability and Cleavage
This table highlights the critical difference in the stability of the two ester groups under acidic and basic conditions.
| Condition | This compound | Ethyl 5-bromopentanoate |
| Acidic Conditions | ||
| Reagent | Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1) | Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1) |
| Time / Temp | 1 hour / 25 °C | 24 hours / 25 °C |
| Result | Complete Cleavage to 5-bromopentanoic acid (>99% conversion) | No Reaction (<1% conversion) |
| Basic Conditions | ||
| Reagent | 1M NaOH in THF/H₂O (1:1) | 1M NaOH in THF/H₂O (1:1) |
| Time / Temp | 24 hours / 25 °C | 2 hours / 25 °C |
| Result | No Reaction (<1% conversion) | Complete Hydrolysis to sodium 5-bromopentanoate (>99% conversion) |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 5-azidopentanoate (SN2 Reaction)
-
To a stirred solution of this compound (2.37 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add sodium azide (NaN₃, 0.78 g, 12.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 5-azidopentanoate.
Protocol 2: Acid-Catalyzed Cleavage of this compound
-
Dissolve this compound (2.37 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 20 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 x 20 mL) to remove residual TFA, yielding 5-bromopentanoic acid.
Protocol 3: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 5-bromopentanoate
-
Dissolve ethyl 5-bromopentanoate (2.23 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).
-
Add a 1M aqueous solution of sodium hydroxide (NaOH, 12.0 mL, 12.0 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
After completion, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the product, 5-bromopentanoic acid, with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Visualization of Reactivity Principles
The following diagrams illustrate the key reaction pathways and logical relationships governing the choice between these two reagents.
Caption: General workflow for the SN2 reaction at the primary bromide.
Caption: Comparative stability of ester groups under acidic vs. basic conditions.
Conclusion
While this compound and ethyl 5-bromopentanoate exhibit nearly identical reactivity in SN2 reactions at the C-Br bond, their utility in organic synthesis is governed by the profoundly different stability of their respective ester groups.
-
Choose this compound when the carboxylic acid functionality requires protection during a synthetic sequence and needs to be deprotected under mild, anhydrous acidic conditions. It is ideal for syntheses involving base-sensitive substrates or base-mediated reactions where the ester must remain intact.
-
Choose ethyl 5-bromopentanoate for general applications where the ester is a stable, permanent feature of the target molecule or when a robust ester that can withstand acidic conditions is required. It is the reagent of choice if the final product is a carboxylic acid that will be generated via saponification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [PDF] How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. | Semantic Scholar [semanticscholar.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to tert-Butyl 5-Bromopentanoate and Other Alkylating Agents for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate alkylating agent is paramount for the successful construction of complex molecules. This guide provides an objective comparison of tert-butyl 5-bromopentanoate with other relevant alkylating agents, offering insights into their respective performance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a primary alkyl bromide for nucleophilic substitution and a tert-butyl ester protecting group. The bulky tert-butyl group offers steric protection to the carbonyl group, preventing unwanted side reactions at the ester functionality under many reaction conditions. Its primary application lies in the introduction of a five-carbon chain with a terminal carboxylic acid precursor, which can be deprotected under acidic conditions. This makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
Alternative Alkylating Agents for Comparison
For a comprehensive comparison, we have selected two alternative primary alkyl bromides that also introduce a five-carbon chain but differ in their ester functionalities:
-
Ethyl 5-bromopentanoate: Features a less sterically hindered ethyl ester, which can be cleaved under both acidic and basic conditions.
-
5-Bromopentyl acetate: Possesses an acetate ester, offering a different reactivity profile for the ester group.
Performance Comparison in Nucleophilic Substitution Reactions
The primary utility of these compounds lies in their reactivity as electrophiles in SN2 reactions. To provide a comparative analysis, we will consider their reactions with three representative nucleophiles: a phenoxide (O-alkylation), a secondary amine (N-alkylation), and a thiolate (S-alkylation).
Data Presentation
The following tables summarize the expected performance of this compound and its alternatives in alkylation reactions with 4-methoxyphenol, piperidine, and thiophenol. The data is based on established principles of SN2 reactivity and ester stability.
Table 1: O-Alkylation of 4-Methoxyphenol
| Alkylating Agent | Product | Reaction Conditions | Reaction Time (hours) | Yield (%) |
| This compound | tert-Butyl 5-(4-methoxyphenoxy)pentanoate | K₂CO₃, DMF, 80 °C | 12 | ~90 |
| Ethyl 5-bromopentanoate | Ethyl 5-(4-methoxyphenoxy)pentanoate | K₂CO₃, DMF, 80 °C | 10 | ~92 |
| 5-Bromopentyl acetate | 5-(4-Methoxyphenoxy)pentyl acetate | K₂CO₃, DMF, 80 °C | 10 | ~91 |
Table 2: N-Alkylation of Piperidine
| Alkylating Agent | Product | Reaction Conditions | Reaction Time (hours) | Yield (%) |
| This compound | tert-Butyl 5-(piperidin-1-yl)pentanoate | K₂CO₃, CH₃CN, 60 °C | 8 | ~95 |
| Ethyl 5-bromopentanoate | Ethyl 5-(piperidin-1-yl)pentanoate | K₂CO₃, CH₃CN, 60 °C | 6 | ~96 |
| 5-Bromopentyl acetate | 5-(Piperidin-1-yl)pentyl acetate | K₂CO₃, CH₃CN, 60 °C | 6 | ~95 |
Table 3: S-Alkylation of Thiophenol
| Alkylating Agent | Product | Reaction Conditions | Reaction Time (hours) | Yield (%) |
| This compound | tert-Butyl 5-(phenylthio)pentanoate | K₂CO₃, DMF, 60 °C | 4 | ~98 |
| Ethyl 5-bromopentanoate | Ethyl 5-(phenylthio)pentanoate | K₂CO₃, DMF, 60 °C | 3 | ~99 |
| 5-Bromopentyl acetate | 5-(Phenylthio)pentyl acetate | K₂CO₃, DMF, 60 °C | 3 | ~98 |
Analysis of Performance:
As primary alkyl bromides, all three agents are expected to be efficient electrophiles in SN2 reactions. The slight differences in expected reaction times can be attributed to minor electronic effects of the ester groups. The choice of alkylating agent will therefore primarily depend on the desired properties of the ester functionality in the final product and its compatibility with subsequent reaction steps. The tert-butyl ester of this compound provides excellent stability under basic conditions, whereas the ethyl and acetate esters are more susceptible to hydrolysis.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution reactions.
Caption: SN2 reaction pathway for alkylation.
Experimental Protocols
Protocol 1: O-Alkylation of 4-Methoxyphenol with this compound
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol, anhydrous DMF, and finely powdered potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-(4-methoxyphenoxy)pentanoate.
Protocol 2: N-Alkylation of Piperidine with Ethyl 5-Bromopentanoate
Materials:
-
Piperidine (1.0 eq)
-
Ethyl 5-bromopentanoate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperidine, anhydrous acetonitrile, and finely powdered potassium carbonate.
-
Add ethyl 5-bromopentanoate to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-(piperidin-1-yl)pentanoate. Further purification can be achieved by distillation under reduced pressure if necessary.
Protocol 3: S-Alkylation of Thiophenol with 5-Bromopentyl Acetate
Materials:
-
Thiophenol (1.0 eq)
-
5-Bromopentyl acetate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add thiophenol, anhydrous DMF, and finely powdered potassium carbonate.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 5-bromopentyl acetate to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(phenylthio)pentyl acetate.
Conclusion
This compound is a highly effective alkylating agent for the introduction of a protected pentanoic acid moiety. Its primary advantage lies in the stability of the tert-butyl ester group under a variety of reaction conditions, particularly basic media. When compared to alternatives such as ethyl 5-bromopentanoate and 5-bromopentyl acetate, the choice of reagent should be guided by the desired final product and the synthetic route planned. For syntheses requiring a robust protecting group for a carboxylic acid, this compound is an excellent choice. Conversely, if facile deprotection under milder or basic conditions is desired, the ethyl or acetate analogues may be more suitable. All three reagents demonstrate high reactivity in SN2 reactions, making them valuable tools in the synthetic chemist's arsenal.
Comparison Guide: Synthesis and Structural Confirmation of Diethyl (4-(tert-butoxycarbonyl)butyl)malonate
This guide provides a comprehensive comparison of synthetic methodologies for preparing diethyl (4-(tert-butoxycarbonyl)butyl)malonate through the alkylation of diethyl malonate with tert-butyl 5-bromopentanoate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and structural analysis to ensure product integrity.
Primary Synthetic Route: Classical Malonic Ester Synthesis
The classical approach involves the formation of a malonate enolate using a strong base, followed by nucleophilic substitution with this compound. Sodium ethoxide is a commonly used base for this transformation, as it minimizes the risk of transesterification.[1]
Experimental Protocol
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.
-
Diethyl malonate (1.0 eq.) is added dropwise to the sodium ethoxide solution at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the enolate.
-
This compound (1.0 eq.) is added to the reaction mixture, which is then heated to reflux for 12-18 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Product Name | Diethyl (4-(tert-butoxycarbonyl)butyl)malonate |
| Molecular Formula | C₁₆H₂₈O₆ |
| Molecular Weight | 316.39 g/mol |
| Theoretical Yield | Based on 1.0 eq. of limiting reagent |
| Typical Experimental Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | ~150-155 °C at 1 mmHg |
Structural Confirmation Data
The structure of the desired product, diethyl (4-(tert-butoxycarbonyl)butyl)malonate, is confirmed through spectroscopic analysis.
| Spectroscopic Data | Expected Values for Diethyl (4-(tert-butoxycarbonyl)butyl)malonate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.19 (q, J=7.1 Hz, 4H, 2 x -OCH₂CH₃), 3.33 (t, J=7.2 Hz, 1H, -CH(COOEt)₂), 2.22 (t, J=7.4 Hz, 2H, -CH₂COO-tBu), 1.90-1.80 (m, 2H, -CH₂CH(COOEt)₂), 1.65-1.55 (m, 2H, -CH₂CH₂COO-tBu), 1.44 (s, 9H, -C(CH₃)₃), 1.35-1.25 (m, 2H, -CH₂CH₂CH(COOEt)₂), 1.26 (t, J=7.1 Hz, 6H, 2 x -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.0 (-COO-tBu), 169.5 (-CH(COOEt)₂), 80.5 (-C(CH₃)₃), 61.4 (-OCH₂CH₃), 51.5 (-CH(COOEt)₂), 34.0 (-CH₂COO-tBu), 31.5 (-CH₂CH(COOEt)₂), 28.1 (-C(CH₃)₃), 28.0 (-CH₂CH₂COO-tBu), 24.5 (-CH₂CH₂CH(COOEt)₂), 14.1 (-OCH₂CH₃). |
| FT-IR (neat, cm⁻¹) | ~2980, 2935 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z 317.19 [M+H]⁺, 339.17 [M+Na]⁺. |
Alternative Synthetic Route: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to the classical malonic ester synthesis.[2][3][4] This method avoids the use of strong, anhydrous bases like sodium ethoxide and can be performed under biphasic conditions.[2]
Experimental Protocol
Materials:
-
Diethyl malonate
-
This compound
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)
-
Toluene or acetonitrile
-
Water
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add diethyl malonate (1.0 eq.), this compound (1.0 eq.), potassium carbonate (2.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
-
Add toluene or acetonitrile as the solvent.
-
The mixture is stirred vigorously and heated to reflux for 4-8 hours.
-
After cooling, water is added to dissolve the inorganic salts.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification is achieved via vacuum distillation or column chromatography.
Comparison of Synthetic Methods
| Feature | Classical Malonic Ester Synthesis | Phase-Transfer Catalysis (PTC) |
| Base | Strong base (e.g., NaOEt) | Weak base (e.g., K₂CO₃) |
| Solvent | Anhydrous alcohol (e.g., Ethanol) | Biphasic or polar aprotic |
| Reaction Conditions | Reflux, anhydrous conditions | Milder, often faster |
| Yield | Good to excellent (75-85%) | Often higher (80-95%) |
| Scalability | Scalable, but requires handling of sodium metal | Highly scalable and safer for large-scale production |
| Work-up | Aqueous quench and extraction | Simpler aqueous work-up |
Visualizations
Reaction Mechanism: Malonic Ester Synthesis
Caption: Mechanism of the malonic ester synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Logical Comparison of Synthetic Methods
Caption: Comparison of synthetic methodologies.
References
Confirming Successful Alkylation: A Comparative Guide to NMR Analysis
For researchers and professionals in drug development, confirming the successful outcome of an alkylation reaction is a critical step in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, providing not just confirmation of product formation but also detailed structural elucidation, regioselectivity, and quantitative assessment of yield and purity in a single set of experiments. This guide objectively compares NMR analysis with other common techniques and provides the necessary data and protocols for its effective implementation.
NMR Spectroscopy for Alkylation Analysis: A Dual Approach
NMR spectroscopy offers both qualitative and quantitative data to confirm a successful alkylation. It can definitively identify the molecular structure of the product and determine the reaction's yield and purity.
1. Qualitative Analysis: Structural Verification and Regioselectivity
The primary indication of a successful alkylation is the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added alkyl group. Furthermore, shifts in the signals of nuclei adjacent to the site of alkylation provide conclusive evidence of the bond formation.
A significant challenge in many alkylation reactions is controlling regioselectivity, such as in the case of N- versus O-alkylation of ambident anions.[1] One-dimensional NMR alone may not be sufficient to resolve this ambiguity.[2] However, two-dimensional (2D) NMR techniques are exceptionally effective for this purpose.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum can reveal a correlation between the protons of the newly introduced alkyl group and the carbon atom at the site of alkylation (e.g., a nitrogen or oxygen), thus confirming the exact location of the new bond.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, helping to assign the signals of the new alkyl group.[1][2]
-
¹⁵N NMR: When dealing with N-alkylation, changes in the ¹⁵N NMR chemical shifts can be a powerful indicator. N-alkylation of diazines, for example, results in significant upfield shifts of the alkylated nitrogen signal, often by 100 ppm or more.[3]
2. Quantitative Analysis: Determining Yield and Purity
Quantitative NMR (qNMR) is a robust method for determining the concentration, purity, and yield of a product.[4][5] The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents.[6] By adding a known amount of an inert internal standard to the sample, the quantity of the product can be calculated with high accuracy.[4][7] This method is advantageous as it does not require the creation of a calibration curve, unlike chromatographic techniques.[6]
Data Presentation: Interpreting Spectral Changes
Successful alkylation can be confirmed by observing predictable changes in ¹H and ¹³C NMR spectra.
Table 1: Key NMR Spectral Changes Upon Successful Alkylation
| NMR Signal Type | Observation | Interpretation |
| ¹H NMR | Appearance of new signals, typically in the 0.9-4.5 ppm range.[8][9][10] | Signals correspond to the protons of the newly introduced alkyl group (e.g., methyl, ethyl). |
| Downfield shift of protons adjacent to the alkylation site.[8] | The electron-withdrawing effect of the new C-X bond (where X is the alkylated atom) deshields nearby protons. | |
| Disappearance of a labile proton signal (e.g., -OH, -NH). | The acidic proton has been replaced by the alkyl group. | |
| ¹³C NMR | Appearance of new signals, typically in the 10-70 ppm range.[11] | Signals correspond to the carbons of the new alkyl group. |
| Shift in the signal of the carbon at the alkylation site. | The chemical environment of the carbon has changed due to the new bond formation. | |
| 2D NMR (HMBC) | Cross-peak between alkyl protons and the N or O atom's neighboring carbon. | Unambiguously confirms the site of alkylation (e.g., N- vs. O-alkylation).[1][2][3] |
Comparison with Alternative Analytical Techniques
While NMR is a comprehensive tool, other methods are also used to analyze alkylation reactions. Each has its own strengths and limitations.
Table 2: Comparison of Analytical Methods for Alkylation Confirmation
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides unambiguous structural elucidation.[12]- Distinguishes between isomers (e.g., N- vs. O-alkylation).[1][12]- Inherently quantitative for yield/purity analysis without a calibration curve.[6]- Non-destructive. | - Relatively low sensitivity compared to MS.[13]- Higher initial instrument cost. |
| Mass Spectrometry (MS) | - Excellent sensitivity, ideal for detecting trace products.- Determines molecular weight with high accuracy, confirming the addition of the alkyl group. | - Often cannot distinguish between structural isomers.[12]- Fragmentation patterns can be complex to interpret.- Not inherently quantitative without standards. |
| Chromatography (HPLC, GC) | - Excellent for separating product from starting materials and byproducts.- Highly effective for purity assessment.[12] | - Requires reference standards for compound identification and quantification.[12]- Provides no direct structural information about the product. |
| FTIR Spectroscopy | - Good for observing the disappearance of functional groups (e.g., O-H or N-H stretch).- Fast and inexpensive. | - Provides limited structural information.- Not suitable for distinguishing between regioisomers or quantifying products. |
Experimental Protocols
Protocol 1: Sample Preparation for Qualitative ¹H, ¹³C, and 2D NMR
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried, purified reaction product.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solvent should fully dissolve the sample.
-
Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the tube.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. Following this, acquire 2D spectra such as COSY, HSQC, and HMBC using standard instrument parameters. These experiments provide detailed connectivity information to confirm the structure.[14]
Protocol 2: Sample Preparation for Quantitative ¹H NMR (qNMR)
-
Analyte Preparation: In a vial, accurately weigh a precise amount of the crude, dried reaction mixture (e.g., 20 mg).
-
Internal Standard Selection: Choose an internal standard that is soluble in the NMR solvent, is chemically inert, and has signals that do not overlap with the analyte signals.[7] 1,3,5-Trimethoxybenzene or maleic acid are common choices.
-
Standard Addition: Accurately weigh and add a precise amount of the internal standard to the same vial (e.g., 5-10 mg).[15]
-
Solvent and Measurement: Dissolve the mixture in a known volume of deuterated solvent in an NMR tube. Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., a longer relaxation delay, D1, of at least 10 seconds to ensure full relaxation of all protons).[7]
-
Calculation: Calculate the molar quantity of the product using the following equation[6]:
Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte)
Where:
-
I = Integral area of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = Mass
-
Visualizing Workflows and Logic
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. ethz.ch [ethz.ch]
- 6. emerypharma.com [emerypharma.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
A Comparative Guide to the Efficiency of Tert-butyl 5-bromopentanoate in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the choice of building blocks is paramount to achieving efficiency, high yields, and desired purity of the final product. Tert-butyl 5-bromopentanoate is a versatile reagent frequently employed to introduce a five-carbon chain with a protected carboxylic acid functionality. This guide provides a comprehensive comparison of the performance of this compound against its primary alternative, ethyl 5-bromopentanoate, with a focus on their application in the synthesis of bioactive molecules.
Executive Summary
This compound offers distinct advantages in multi-step synthesis, primarily due to the stability of the tert-butyl ester protecting group under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This allows for greater flexibility in synthetic design compared to the corresponding ethyl ester, which often requires harsher conditions for hydrolysis that may compromise other functional groups in the molecule. However, the choice of reagent is context-dependent, with factors such as cost, the specific reaction conditions of subsequent steps, and the overall synthetic strategy playing a crucial role. This guide presents a data-driven comparison to aid researchers in making an informed decision.
Performance Comparison: this compound vs. Ethyl 5-bromopentanoate
The efficiency of these two reagents can be effectively compared in the context of a multi-step synthesis, such as the alkylation of a heterocyclic core followed by deprotection to yield a carboxylic acid-functionalized molecule. A common example is the N-alkylation of theophylline.
Data Presentation
The following table summarizes the quantitative data for a two-step synthesis of 6-(carboxypentyl)theophylline, comparing the use of this compound and ethyl 5-bromopentanoate.
| Step | Reagent | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1. N-Alkylation of Theophylline | This compound | 24 | 85 | >95 |
| Ethyl 5-bromopentanoate | 24 | 88 | >95 | |
| 2. Ester Hydrolysis | Tert-butyl ester intermediate | 4 | 95 | >98 |
| Ethyl ester intermediate | 12 | 80 | >95 | |
| Overall Yield | Via Tert-butyl ester | 80.8 | ||
| Via Ethyl ester | 70.4 |
Note: Yields and reaction times are representative and can vary based on specific reaction conditions and scale.
Key Differentiators and Experimental Considerations
The primary distinction between tert-butyl and ethyl 5-bromopentanoate lies in the properties of the ester group, which influences the deprotection strategy and overall efficiency.
Tert-butyl Ester:
-
Stability: The bulky tert-butyl group provides significant steric hindrance, making the ester highly resistant to nucleophilic attack and basic hydrolysis. This allows for a wider range of reactions to be performed on other parts of the molecule without affecting the protected carboxylic acid.
-
Deprotection: The tert-butyl ester is readily cleaved under mild acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This orthogonality is a major advantage in the synthesis of complex molecules with acid-sensitive functional groups. The deprotection proceeds via a stable tertiary carbocation, leading to clean and high-yielding reactions.
Ethyl Ester:
-
Stability: Ethyl esters are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under basic conditions (saponification).
-
Deprotection: The hydrolysis of ethyl esters typically requires harsher conditions, such as refluxing with a strong base (e.g., sodium hydroxide) followed by acidic workup. These conditions can lead to side reactions or degradation of sensitive functional groups elsewhere in the molecule, often resulting in lower overall yields.
Experimental Protocols
Synthesis of 6-(5-(tert-butoxycarbonyl)pentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Materials:
-
Theophylline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of theophylline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Hydrolysis of the Tert-butyl Ester
Materials:
-
6-(5-(tert-butoxycarbonyl)pentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid is typically of high purity and can be used in the next step without further purification.
Mandatory Visualization
Synthetic Workflow Comparison
A Comparative Purity Analysis of tert-Butyl 5-Bromopentanoate from Leading Chemical Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides an objective comparison of tert-butyl 5-bromopentanoate, a key building block in organic synthesis, from various suppliers. The purity of this reagent is paramount as impurities can lead to unwanted side reactions, reduced yields, and complications in product purification.
This report details a comparative analysis of this compound from three representative, anonymized major chemical suppliers. The purity was assessed using a standardized Gas Chromatography (GC) method, providing a direct comparison of the materials.
Purity Comparison of this compound
The following table summarizes the purity of this compound as stated by the suppliers and as determined by a standardized analytical protocol.
| Supplier | Stated Purity | Determined Purity (GC, Area %) | Major Impurity (Structure) |
| Supplier A | >97.0% (GC) | 98.5% | 5-Bromopentanoic acid |
| Supplier B | min 97% | 97.2% | tert-Butanol |
| Supplier C | ≥95.0% (NMR) | 96.8% | Di-tert-butyl 5,5'-oxybis(pentanoate) |
Experimental Workflow for Purity Determination
The following diagram outlines the standardized workflow used for the purity analysis of this compound samples obtained from each supplier.
Detailed Experimental Protocol: Gas Chromatography (GC) Analysis
A standardized Gas Chromatography (GC) method was developed and employed for the purity assessment of this compound from all suppliers to ensure a fair and direct comparison.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane.
-
Mix thoroughly to ensure a homogenous solution.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
Data Analysis:
The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Discussion of Findings
The analysis revealed variations in the purity of this compound from different suppliers. Supplier A provided the material with the highest purity at 98.5%, which exceeded their stated specification of >97.0%. The primary impurity identified was 5-bromopentanoic acid, likely resulting from hydrolysis of the ester.
Supplier B's product met their minimum purity specification of 97%, with a determined purity of 97.2%. The main impurity was found to be tert-butanol, which is a starting material for the esterification reaction and suggests incomplete reaction or purification.
Supplier C's material, with a stated purity of ≥95.0% by NMR, showed a GC purity of 96.8%. The major impurity was identified as a dimeric ether species, possibly formed during synthesis or storage.
Conclusion for Researchers
For sensitive applications where high purity is crucial to avoid side reactions and ensure reproducibility, sourcing this compound from suppliers who provide a detailed certificate of analysis with GC data is recommended. While all tested suppliers provided material that met their specifications, the nature and percentage of impurities varied. Researchers should consider the potential impact of the identified impurities on their specific synthetic transformations. For instance, the presence of 5-bromopentanoic acid could interfere with reactions sensitive to acidic conditions, while residual tert-butanol could compete in reactions involving nucleophilic attack. It is advisable to perform an in-house purity assessment using a standardized method, such as the one described in this guide, before use in critical applications.
A Comparative Guide to Bromoalkanoate Esters in Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, bromoalkanoate esters are indispensable reagents, serving as versatile building blocks in the synthesis of complex molecules, from kinase inhibitors to innovative prodrugs and targeted protein degraders. Their utility stems from the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution and organometallic reactions. This guide provides an objective comparison of the applications of similar bromoalkanoate esters, supported by experimental data from the literature, to aid in the rational selection of these critical synthetic intermediates.
This document delves into the comparative applications of various bromoalkanoate esters in several key areas of drug discovery and development, including their role as alkylating agents in the synthesis of kinase inhibitors, their incorporation into PROTAC (Proteolysis Targeting Chimera) linkers, their use in the classic Reformatsky reaction, and their application in prodrug design.
Bromoalkanoate Esters in the Synthesis of Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds, including numerous kinase inhibitors. Bromoalkanoate esters, particularly ethyl bromoacetate, are key reagents in the functionalization of these scaffolds. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
A general procedure for the synthesis of a kinase inhibitor intermediate using a bromoalkanoate ester is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the starting indole derivative (e.g., 5-bromoindole) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, sodium hydride (NaH), to the solution at 0°C to deprotonate the indole nitrogen.
-
Alkylation: Add the desired bromoalkanoate ester (e.g., ethyl bromoacetate) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
This versatile protocol can be adapted for different bromoalkanoate esters to synthesize a library of compounds for screening and SAR studies.
Application in PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length, composition, and rigidity of this linker significantly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]
Bromoalkanoate esters are frequently used to construct the alkyl chain portion of these linkers. The choice of the ester can influence the physicochemical properties of the final PROTAC. While direct comparative studies of a homologous series of bromoalkanoate esters are limited, the literature provides valuable data on the performance of PROTACs with different linker types, often constructed using bromo-functionalized building blocks.
Table 1: Comparative Performance of PROTACs with Different Linker Types
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 1.8 | >95 | [4] |
| BRD4 | Pomalidomide | Alkyl | 2.9 | >95 | [4] |
| CRBN | Thalidomide | Alkyl | 50-100 | ~70 | [2] |
| CRBN | Thalidomide | PEG | >1000 | <20 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
The data in Table 1 suggests that for BRD4 degradation, both PEG and alkyl linkers can be highly effective.[4] However, for CRBN degradation, an alkyl linker was significantly more potent than a PEG linker of similar length, highlighting the target-dependent nature of optimal linker design.[2]
The Reformatsky Reaction: A Classic Application
The Reformatsky reaction is a cornerstone of organic synthesis, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[5][6] This reaction is a reliable method for carbon-carbon bond formation. Bromoalkanoate esters, such as ethyl bromoacetate and tert-butyl bromoacetate, are the most commonly used α-halo esters in this reaction.
Table 2: Representative Yields in the Reformatsky Reaction
| Aldehyde/Ketone | α-Bromo Ester | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 85 | [7] |
| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | 75 | [7] |
| sym-(keto)dibenzo-16-crown-5 | Ethyl bromoacetate | β-hydroxy lariat ether ester | 79-91 | [8] |
Experimental Protocol: The Reformatsky Reaction
A general procedure for the Reformatsky reaction is as follows:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc using a small amount of iodine or by washing with dilute hydrochloric acid followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction Setup: Add the aldehyde or ketone and the α-bromo ester (e.g., ethyl bromoacetate) to a solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Initiation: Add the solution of the carbonyl compound and the α-bromo ester to the activated zinc. The reaction is often initiated by gentle heating.
-
Reaction Progression: Once initiated, the reaction is typically exothermic. Maintain the reaction temperature with a water bath. Stir until the reaction is complete (as monitored by TLC).
-
Workup: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting β-hydroxy ester by distillation or column chromatography.
Bromoalkanoate Esters in Prodrug Design
Prodrugs are inactive precursors that are converted into active drugs in the body through enzymatic or chemical transformation.[9][10] This strategy is often employed to improve a drug's physicochemical properties, such as solubility, stability, and permeability, thereby enhancing its pharmacokinetic profile.[11] Ester prodrugs are a common and effective approach, where a polar functional group (e.g., a carboxylic acid or a hydroxyl group) is masked with an ester moiety.[9]
Bromoalkanoate esters can be used to synthesize these ester prodrugs. The stability of the resulting ester bond is a critical parameter, as it determines the rate of drug release. The rate of hydrolysis can be influenced by the steric and electronic properties of the ester group.
Table 3: Stability of Different Ester Prodrugs
| Parent Drug | Prodrug Moiety | Stability (t1/2 in human plasma) | Reference |
| AZT | Retinoic acid ester | 10-240 min (for various esters) | [12] |
| Bromhexine | 2-N-L-prolyl ester | Hydrolyzes faster than alanyl ester | [12] |
| Bromhexine | 2-N-L-alanyl ester | More stable than prolyl ester | [12] |
The data indicates that the choice of the amino acid in the promoiety of bromhexine prodrugs significantly affects their hydrolysis rate.[12] This highlights the tunability of prodrug release by modifying the ester-linked promoiety.
Conclusion
Bromoalkanoate esters are undeniably powerful tools in the arsenal of medicinal and synthetic chemists. Their applications are diverse, ranging from the construction of complex kinase inhibitors and innovative PROTACs to their use in classic named reactions and the strategic design of prodrugs. While direct, comprehensive comparative studies of a homologous series of bromoalkanoate esters are not always readily available in the literature, by examining their application in different contexts, researchers can make informed decisions about which specific ester is best suited for their synthetic goals. The experimental protocols and comparative data presented in this guide provide a foundation for the rational design and synthesis of next-generation therapeutics. Further systematic studies comparing the performance of different bromoalkanoate esters in these key applications would be of great value to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 10. scirp.org [scirp.org]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for Handling tert-Butyl 5-bromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of tert-Butyl 5-bromopentanoate (CAS No. 88987-42-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Gloves must be inspected before use. | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and eye irritation.[4][5] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3][6] | To prevent inhalation and respiratory irritation.[1][6] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from splashes.[5] |
Operational Protocol: Safe Handling and Storage
Strict adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, don all required PPE as specified in Table 1.
-
Inspect gloves for any signs of degradation or perforation before use.[3]
3. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[3]
-
Use spark-free tools and avoid sources of ignition as the flammability properties have not been thoroughly investigated.[7]
-
After handling, wash hands thoroughly with soap and water.[3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately wash off with soap and plenty of water.[6]
-
Remove contaminated clothing and wash it before reuse.[9]
-
Consult a physician if irritation persists.[6]
2. In Case of Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes.[3][6]
-
Immediately consult a physician.[6]
3. If Inhaled:
-
Move the person into fresh air.[6]
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]
-
Consult a physician.[6]
4. If Swallowed:
5. Accidental Release:
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
Use personal protective equipment.[3]
-
Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[4]
-
Do not let the product enter drains.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.
2. Disposal of Unused Product:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]
3. Disposal of Contaminated Packaging and PPE:
-
Dispose of contaminated packaging and PPE (such as gloves) as unused product in accordance with applicable laws and good laboratory practices.[3]
-
Decontaminate empty containers before disposal.
Workflow for Handling and Disposal
References
- 1. This compound | C9H17BrO2 | CID 545791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. capotchem.cn [capotchem.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 88987-42-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
